Cyclopentane-1,2,3,4-tetracarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopentane-1,2,3,4-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O8/c10-6(11)2-1-3(7(12)13)5(9(16)17)4(2)8(14)15/h2-5H,1H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSVXXBNNCUXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958404 | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-52-5, 3786-91-2 | |
| Record name | 1,2,3,4-Cyclopentanetetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | r-1,c-2,c-3,c-4-Cyclopentanetetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003786912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-1,c-2,c-3,c-4-cyclopentanetetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclopentane-1,2,3,4-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predominant synthetic pathway for cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile building block in the development of novel polyimides, metal-organic frameworks (MOFs), and other advanced materials. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic workflow for clarity and reproducibility.
Introduction
This compound is a polyfunctional alicyclic compound whose various stereoisomers are of significant interest in materials science and medicinal chemistry. The spatial arrangement of its four carboxylic acid groups dictates its ability to form complex structures, including polymers and coordination compounds. The most common synthetic approach leverages a [4+2] cycloaddition followed by oxidative cleavage.
Primary Synthetic Pathway
The most widely employed synthesis commences with a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This is followed by the ozonolysis of the resulting adduct and subsequent oxidation to yield the desired tetracarboxylic acid. The final step typically involves dehydration to produce the corresponding dianhydride, a stable and often more useful derivative for polymerization reactions.
Overall Synthetic Scheme
Caption: Overall synthetic pathway for this compound and its dianhydride.
Experimental Protocols and Data
Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride
This step involves the Diels-Alder reaction of cyclopentadiene with maleic anhydride. The reaction is typically exothermic and proceeds readily.
-
In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
-
Cool the solution to the desired reaction temperature (see Table 1).
-
Slowly add 72.71 g (1.10 mol) of freshly cracked cyclopentadiene dropwise to the maleic anhydride solution while maintaining the temperature.
-
Observe the continuous precipitation of a white solid during the addition.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Filter the white solid product and dry it under a vacuum.
| Embodiment | Reaction Temperature (°C) | Yield of 5-Norbornene-2,3-dicarboxylic anhydride (%) |
| 1 | -10 | 96.10 |
| 2 | 0 | 95.24 |
| 3 | 10 | 93.48 |
Step 2: Synthesis of this compound
This stage involves the oxidative cleavage of the double bond in the norbornene intermediate.
-
In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.
-
Cool the solution to 0°C.
-
Continuously feed ozone gas into the bottom of the reactor for 6 hours, maintaining the reaction temperature at 0°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, add 163.20 g (1.44 mol) of 30% hydrogen peroxide dropwise to the reaction mixture.
-
After the addition, allow the mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the resulting solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from water to yield 194.21 g of pure this compound (82.10% yield).
Step 3: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic dianhydride
The final step is the dehydration of the tetracarboxylic acid to form the more stable dianhydride.
-
In a reactor, suspend 194.21 g (0.79 mol) of this compound in 485.53 g (4.76 mol) of acetic anhydride.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid and wash it with a small amount of acetic anhydride.
-
Dry the solid under vacuum to obtain 157.10 g of cyclopentane-1,2,3,4-tetracarboxylic dianhydride (91.26% yield).
Stereoisomers
This compound can exist in several stereoisomeric forms, depending on the relative orientation (cis or trans) of the four carboxylic acid groups. The specific stereoisomer obtained from the described synthesis is predominantly the cis,cis,cis,cis-isomer due to the endo-selectivity of the initial Diels-Alder reaction followed by the syn-addition of the oxygen atoms during ozonolysis.
One notable stereoisomer is the chiral (1R,2S,3R,4S) configuration.[1] This isomer is of particular interest as it possesses no plane of symmetry, resulting in five distinct signals in its 13C-NMR spectrum.[1] Furthermore, the cis-relationship between adjacent carboxyl groups allows for the formation of a bis-anhydride.[1]
Logical Workflow of the Synthesis
The synthesis follows a logical progression from readily available starting materials to the final product through a series of well-established organic transformations.
Caption: Logical workflow of the synthesis process.
References
cyclopentane-1,2,3,4-tetracarboxylic acid properties and structure
An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Properties, Structure, and Applications
Introduction
This compound (CPTCA) is a versatile polycarboxylic acid that serves as a crucial building block in various fields of chemistry and materials science. Its rigid, non-planar cyclopentane core, functionalized with four carboxylic acid groups, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties, stereoisomerism, synthesis, and key applications of CPTCA, with a focus on its role in polymer chemistry and drug discovery.
Properties and Structure
This compound is a colorless, crystalline solid.[1] The presence of four carboxylic acid groups dictates its high polarity and ability to act as a hydrogen bond donor. Its solubility is low in water but higher in organic solvents like ethanol and dimethylformamide.[1]
Physicochemical Properties
The properties of CPTCA can vary slightly depending on the specific stereoisomer. The data presented below corresponds to the most commonly cited isomers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₈ | [2][3] |
| Molecular Weight | 246.17 g/mol | [3][4][5][6] |
| CAS Number | 3724-52-5 (general), 3786-91-2 (cis,cis,cis,cis-isomer) | [4][6] |
| Melting Point | 192 °C | [1][2] |
| Boiling Point | 495.6 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | |
| Flash Point | 267.6 ± 25.2 °C | |
| pKa | 3.44 ± 0.70 (Predicted) | [1] |
| LogP | -1.31 |
Structure and Stereoisomerism
The core structure of CPTCA consists of a five-membered cyclopentane ring with four carboxyl groups attached to adjacent carbon atoms (positions 1, 2, 3, and 4). The relative orientation of these carboxyl groups (either above or below the plane of the ring, denoted as cis or trans) gives rise to several stereoisomers. The flexibility of the cyclopentane ring allows for diverse network topologies when used in coordination polymers.[4]
One of the most commonly referenced isomers is the cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid .[1][6] Another significant stereoisomer is the chiral (1R,2S,3R,4S) configuration, which is notable for having five distinct resonances in its ¹³C-NMR spectrum, confirming the non-equivalence of all its ring carbons.[7] This chirality is crucial for applications in asymmetric synthesis and the formation of chiral frameworks.[4][7]
Experimental Protocols
Synthesis
A common route for synthesizing CPTCA, particularly for producing its dianhydride derivative, involves a multi-step process starting from maleic anhydride and cyclopentadiene.[8]
Protocol:
-
Diels-Alder Reaction: Maleic anhydride (1.0 mol) is dissolved in ethyl acetate. Cyclopentadiene (1.1 mol) is added dropwise at a low temperature (-10°C to 0°C). The reaction produces a white precipitate of the intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride.[8]
-
Ozonolysis: The intermediate product (0.96 mol) is dissolved in a mixture of acetic acid and distilled water. Ozone gas is bubbled through the solution at 0°C for approximately 6 hours until the starting material is consumed (monitored by TLC).[8]
-
Oxidation & Hydrolysis: Hydrogen peroxide is used to oxidize the ozonide, which subsequently hydrolyzes to yield this compound.[8]
-
Dehydration (Optional): To obtain the dianhydride, acetic anhydride is used as a dehydrating agent for a final ring-closing step.[8]
Purification and Analysis
The purification strategy for CPTCA depends on the synthetic route and impurities.[4] As a polycarboxylic acid, recrystallization from suitable solvents is a common method. The purity is critical for applications like Metal-Organic Framework (MOF) synthesis, where impurities can hinder the formation of crystalline structures.[4]
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the stereochemistry of the isomers.[6][9] The number of signals in the ¹³C NMR spectrum can help distinguish between different stereoisomers.[7]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the carboxylic acid functional groups (O-H and C=O stretches).[6]
Applications in Research and Development
The multifunctional nature of CPTCA makes it a valuable scaffold in both materials science and medicinal chemistry.
Polymer Synthesis
CPTCA, typically in its dianhydride form, is a key monomer for the synthesis of high-performance polymers like polyimides.[4][8] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. The non-planar cyclopentane ring in the polymer backbone can improve the solubility and processing characteristics of the resulting polyimides.[4] These materials are widely used in microelectronics, liquid crystal displays, and as electrical insulation materials.[8]
Metal-Organic Frameworks (MOFs)
CPTCA serves as an organic linker in the design of MOFs.[4] The carboxylate groups coordinate with metal ions to create stable, porous, three-dimensional structures. The inherent flexibility and potential for chirality in the CPTCA molecule allow for the creation of diverse and complex network topologies. These MOF materials are heavily researched for applications in gas storage, chemical separations, and catalysis.[4]
Drug Development
Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives in drug discovery. Specifically, they have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics.[10]
Mechanism of Action: The NaV1.7 channel is a crucial component in the transmission of pain signals in the peripheral nervous system. By inhibiting this channel, CPTCA derivatives can block the propagation of pain signals, leading to an analgesic effect. The development of selective inhibitors is critical to avoid off-target effects on other sodium channels, such as NaV1.5, which is vital for cardiac function.[10] Studies have shown that novel cyclopentane carboxylic acid compounds exhibit high potency for NaV1.7 and robust efficacy in preclinical models of pain.[10]
Conclusion
This compound is a molecule of significant interest due to its unique structural features and chemical versatility. Its role as a monomer in advanced polymers and as a linker in MOFs is well-established. Furthermore, the emergence of its derivatives as potent and selective NaV1.7 inhibitors opens promising avenues for the development of novel analgesics. The continued exploration of its various stereoisomers and their unique properties will undoubtedly lead to further innovations in both materials science and medicine.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 5. Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 8. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 9. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID(3786-91-2) 1H NMR spectrum [chemicalbook.com]
- 10. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile scaffold with significant potential in medicinal chemistry and materials science. This document details the structural diversity of the isomers, their synthesis and separation, and explores their potential biological applications.
Stereoisomerism of this compound
This compound possesses four chiral centers at carbons 1, 2, 3, and 4 of the cyclopentane ring. This structural feature gives rise to a number of stereoisomers, which can be broadly categorized into meso compounds and enantiomeric pairs. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclopentane ring dictates the overall symmetry and chirality of each isomer.
The cyclopentane ring itself is not planar and typically adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain. This conformational flexibility can influence the relative orientation of the carboxylic acid groups and the overall shape of the molecule.
Based on the relative orientations (cis/trans) of the carboxylic acid groups, a total of eight possible stereoisomers can be identified. These consist of four meso compounds (achiral due to an internal plane of symmetry) and two pairs of enantiomers (chiral, non-superimposable mirror images).
A key characteristic for distinguishing these isomers is their symmetry. For instance, a stereoisomer that is chiral will not have a plane of symmetry, leading to a unique set of signals in its 13C NMR spectrum. One such chiral isomer, with the configuration (1R,2S,3R,4S), exhibits five distinct resonances in its 13C NMR spectrum, corresponding to the four methine carbons and the single methylene carbon of the cyclopentane ring.[1] This particular isomer is also capable of forming a bis-anhydride due to the cis relationship between adjacent carboxylic acid groups (1,2 and 3,4).[1]
The different stereoisomers are systematically named using the cis/trans nomenclature or the R/S system to define the absolute configuration at each chiral center.
Table 1: Stereoisomers of this compound
| Isomer Name/Configuration | Structure (Schematic) | Chirality | Key Features |
| all-cis (rel-1R,2R,3S,4S) | All COOH groups on the same side of the ring | Meso | Possesses a plane of symmetry. |
| cis,cis,trans | Three COOH groups on one side, one on the other | Chiral (Enantiomeric Pair) | |
| cis,trans,cis | Two adjacent COOH groups on one side, the other two on the opposite side | Meso | Possesses a plane of symmetry. |
| cis,trans,trans | Two adjacent COOH groups on one side, the other two on opposite sides and trans to each other | Chiral (Enantiomeric Pair) | |
| trans,cis,trans | COOH groups at C1/C3 and C2/C4 are cis to each other, but trans between the pairs | Meso | Possesses a plane of symmetry. |
| all-trans | All COOH groups are on opposite sides of the ring in an alternating fashion | Meso | Possesses a center of symmetry. |
Note: This table provides a simplified representation. The actual number of unique isomers needs to be determined by careful analysis of all possible cis/trans arrangements and their resulting symmetry.
Synthesis and Separation of Isomers
The synthesis of this compound and its dianhydride often yields a mixture of stereoisomers. The specific isomer distribution can be influenced by the reaction conditions and starting materials.
Synthetic Approaches
A common synthetic route to the dianhydride involves a Diels-Alder reaction between maleic anhydride and cyclopentadiene, followed by oxidation. This method, however, does not typically yield a single stereoisomer.
The synthesis of specific, individual stereoisomers often requires stereocontrolled synthetic strategies. One such approach involves the use of chiral auxiliaries or catalysts to direct the formation of a desired stereochemistry. For example, the asymmetric synthesis of all four stereoisomers of a related compound, 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, has been achieved using a chiral glycine equivalent.[2] While not directly applicable to the tetracarboxylic acid, this demonstrates the feasibility of stereoselective synthesis in cyclopentane systems.
Separation of Isomers
The separation of the resulting mixture of stereoisomers is a critical step in obtaining pure compounds for further study and application. Due to their different physical and chemical properties, diastereomers can be separated using conventional chromatographic techniques.
Experimental Protocol: Separation of Diastereomers by High-Performance Liquid Chromatography (HPLC)
A general approach for the separation of diastereomeric mixtures of this compound esters is as follows:
-
Esterification: The mixture of carboxylic acid isomers is first converted to their corresponding methyl or ethyl esters. This is typically achieved by refluxing the acid mixture in the respective alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid). The esterification improves the solubility of the compounds in organic solvents and enhances their separability on standard chromatography columns.
-
Chromatographic Separation: The resulting mixture of diastereomeric esters is then separated by HPLC.
-
Stationary Phase: A normal-phase silica gel column is often effective for separating diastereomers.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the mobile phase. The optimal solvent ratio is determined empirically to achieve the best separation.
-
Detection: The separated esters can be detected using a UV detector, typically at a wavelength around 210 nm.
-
-
Hydrolysis: Once the individual diastereomeric esters are isolated, they can be hydrolyzed back to the corresponding pure carboxylic acid isomers by treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification.
Chiral chromatography techniques, such as HPLC with a chiral stationary phase, are required for the separation of enantiomeric pairs.
Physicochemical Properties
The different spatial arrangements of the carboxylic acid groups in the various isomers of this compound lead to differences in their physical and chemical properties, such as melting point, solubility, and pKa values.
Table 2: Physicochemical Data for Selected Isomers
| Property | rel-(1R,2R,3S,4S)-Isomer | General Racemic Mixture |
| Molecular Formula | C9H10O8 | C9H10O8 |
| Molecular Weight | 246.17 g/mol [3] | 246.17 g/mol |
| Appearance | Powder | Data not available |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| 13C NMR (DMSO-d6) | Data available for the cis,cis,cis,cis isomer acid chloride.[3] | Data not available |
| IR (KBr) | Data available[3] | Data not available |
Note: Comprehensive and comparative quantitative data for all individual isomers is currently limited in the publicly available literature.
Biological Activity and Drug Development Potential
While this compound itself is primarily utilized as a chemical building block, its derivatives hold potential in the field of drug development. The rigid and well-defined three-dimensional structure of the cyclopentane scaffold makes it an attractive template for the design of constrained ligands that can interact with biological targets with high specificity.
One area of interest is the use of cyclopentane derivatives as bioisosteres for other functional groups. For instance, cyclopentane-1,2-dione has been evaluated as a potential bioisostere for the carboxylic acid functional group in the design of thromboxane A2 prostanoid (TP) receptor antagonists.[4]
The stereochemistry of cyclopentane-based molecules can be critical for their biological activity. Different stereoisomers can exhibit vastly different binding affinities and efficacies towards a biological target. Therefore, the ability to synthesize and isolate pure stereoisomers of this compound is crucial for exploring their full potential in medicinal chemistry.
Currently, there is limited direct evidence of the biological activity of this compound isomers in specific signaling pathways. However, the structural analogy to other biologically active cyclopentane derivatives suggests that these compounds could be explored as scaffolds for the development of novel therapeutic agents.
Visualizations
Logical Relationship of Isomer Types
Caption: Classification of stereoisomers.
Experimental Workflow for Isomer Separation
Caption: Workflow for isomer separation.
Conclusion
The stereoisomers of this compound represent a fascinating and underexplored area of chemical space. Their rigid, polyfunctional nature makes them valuable building blocks for a variety of applications, from materials science to drug discovery. A thorough understanding of the stereochemical diversity of these isomers, coupled with robust methods for their synthesis and separation, is essential for unlocking their full potential. Further research into the biological activities of the individual, pure stereoisomers is warranted and could lead to the development of novel therapeutic agents with improved specificity and efficacy.
References
- 1. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 2. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 3. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclopentane-1,2,3,4-tetracarboxylic acid, a versatile scaffold in organic chemistry with emerging applications in medicinal chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis, and insights into its analytical characterization.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 246.17 g/mol | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₀O₈ | [2][4][5][6][7] |
| CAS Number | 3724-52-5 | [5] |
| Melting Point | 192 °C (for cis,cis,cis,cis-isomer) | [4] |
| Boiling Point | 349.17 °C (rough estimate) | [4] |
| Density | 1.4898 (rough estimate) | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A common and effective method involves the Diels-Alder reaction between maleic anhydride and cyclopentadiene to form an intermediate, 5-norbornene-2,3-dicarboxylic acid anhydride. This intermediate is then subjected to ozonolysis, hydrolysis, and oxidation to yield the target tetracarboxylic acid.[1] The dianhydride of the title compound is often the final target in many reported syntheses.
Detailed Experimental Protocol for the Synthesis of this compound Intermediate
This protocol is adapted from a method for the preparation of the corresponding dianhydride.
Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride
-
In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
-
Cool the solution to a low temperature (-10 °C).
-
Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the reaction temperature at -10 °C.
-
Observe the precipitation of white crystals as the reaction proceeds.
-
After the addition of cyclopentadiene is complete, continue the reaction until completion.
-
Filter the reaction mixture to collect the white solid product.
-
Dry the product under vacuum to yield 5-norbornene-2,3-dicarboxylic acid anhydride. A typical yield is around 96%.[1]
Step 2: Ozonolysis and Oxidation to this compound
-
In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.
-
Cool the solution to 0 °C.
-
Bubble ozone gas continuously through the solution from the bottom of the reactor, maintaining the temperature at 0 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 6 hours, indicated by the complete consumption of the starting material.[1]
-
The resulting crude product, this compound, can be used directly in the next step without extensive purification or can be isolated and purified as needed for other applications.
The following diagram illustrates the workflow for the synthesis of the this compound intermediate.
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives are crucial for research and development. Various spectroscopic techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the presence of carboxylic acid protons. Spectral data for cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic acid is available.[2][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are valuable for assessing the purity of the compound and for monitoring reaction progress.[8]
The logical relationship for the analytical characterization process is depicted in the diagram below.
Relevance in Drug Development
While this compound itself is primarily a research chemical, its derivatives have shown significant potential in drug discovery. Specifically, cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics for pain management.[9] The rigid cyclopentane scaffold allows for the precise spatial orientation of functional groups, which is critical for high-affinity binding to biological targets.
The general signaling pathway involving NaV1.7 inhibition is illustrated below.
This technical guide provides foundational knowledge on this compound for researchers and professionals in the pharmaceutical and chemical industries. The provided data and protocols can serve as a valuable resource for the synthesis, characterization, and exploration of this compound and its derivatives in various scientific applications.
References
- 1. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID | 3786-91-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS 3786-91-2 [matrix-fine-chemicals.com]
- 7. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 8. 3786-91-2|this compound|BLD Pharm [bldpharm.com]
- 9. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclopentane-1,2,3,4-tetracarboxylic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) is a versatile polycarboxylic acid that serves as a critical building block in the synthesis of advanced materials. Its unique stereochemistry and the reactivity of its four carboxylic acid groups make it a valuable component in the creation of high-performance polyimides and functional metal-organic frameworks (MOFs). This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and key applications of CPTA, with a particular focus on its role in materials science and its potential, though less explored, relevance to drug development. Detailed experimental protocols for the synthesis of CPTA derivatives are provided, alongside a quantitative summary of its properties.
Introduction
This compound is a saturated alicyclic compound characterized by a five-membered ring substituted with four carboxyl groups. The spatial arrangement of these functional groups can lead to various stereoisomers, each imparting distinct properties to the resulting materials.[1] The primary significance of CPTA in organic chemistry lies in its role as a polycarboxylic scaffold.[2] The four carboxylic acid groups are reactive sites for a variety of chemical transformations, including esterification, amidation, and the formation of anhydrides, making it a pivotal component in the construction of larger, more complex molecules.[2]
Physicochemical Properties
The properties of this compound are summarized in the table below. These properties are crucial for its application in various synthetic processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₈ | [3] |
| Molecular Weight | 246.17 g/mol | [3] |
| Melting Point | 192 °C | [3] |
| Boiling Point | 349.17 °C (rough estimate) | [3] |
| Density | 1.4898 g/cm³ (rough estimate) | [3] |
| pKa | 3.44 ± 0.70 (Predicted) | [3] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and dimethylformamide. | [3] |
Synthesis of this compound and its Derivatives
The synthesis of CPTA can be challenging due to the need to control the stereochemistry of the four carboxylic acid groups. One common approach involves the oxidation of a suitable cyclopentane precursor. The dianhydride form of CPTA is a key monomer in the synthesis of polyimides, while the acid itself is used as an organic linker in the production of Metal-Organic Frameworks (MOFs).[2]
Synthesis of Cobalt-based Metal-Organic Framework (Co-CPTA MOF)
A notable application of CPTA is in the synthesis of cobalt-based MOFs, which have shown promise as electrode materials for supercapacitors.[4][5]
The following protocol is adapted from the synthesis of Co-CPTC(MOF) as described in the literature.[4][6]
-
Ligand Solution Preparation: Dissolve 61.54 mg (0.25 mmol) of 1,2,3,4-cyclopentane-tetracarboxylic acid in 4 mL of a 50:50 (v/v) mixture of methanol (MeOH) and dimethylformamide (DMF).[4]
-
pH Adjustment: Adjust the pH of the ligand solution to 6.0 using 0.1 M NaOH.[4][6]
-
Metal Salt Solution Preparation: Dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 50:50 (v/v) solution of MeOH and DMF.[4][6]
-
Sonication: Mix the ligand and metal salt solutions and sonicate the mixture for 30 minutes at a frequency of 23 kHz and an amplitude of 15 microns.[4][6]
-
Product Formation: A reddish-violet powder will form as the mixture cools to room temperature.[4][6]
-
Washing and Drying: The final product is washed with a 50:50 (v/v) mixture of MeOH and DMF and then air-dried.[4]
Applications in Materials Science
The unique structural features of CPTA and its derivatives make them highly valuable in the field of materials science, particularly in the development of polyimides and MOFs.
Polyimides
Polyimides derived from cycloaliphatic dianhydrides, such as the dianhydride of CPTA, exhibit several desirable properties, including high thermal stability, excellent mechanical strength, and good solubility in organic solvents.[2][7] The non-planar, flexible nature of the cyclopentane ring can influence the solubility and processing characteristics of the resulting polyimides.[2] Polyimides based on cycloaliphatic monomers often exhibit superior optical transparency compared to their aromatic counterparts.[7]
| Property of Cycloaliphatic Polyimides | General Characteristics | Reference |
| Thermal Stability | High, with degradation temperatures often above 400 °C. | [8] |
| Glass Transition Temperature (Tg) | High, can be above 270 °C. | [8] |
| Solubility | Generally soluble in common organic solvents. | [8] |
| Optical Transparency | Superior to aromatic polyimides. | [7] |
| Molecular Weight (Mn) | Can range from 39,000 to 70,000 Da. | [8] |
Metal-Organic Frameworks (MOFs)
CPTA is an excellent organic linker for the synthesis of MOFs. The carboxylate groups can coordinate with various metal ions to form stable, porous, three-dimensional structures.[2] The flexibility of the cyclopentane ring allows for the formation of diverse network topologies.[2] MOFs synthesized with CPTA have potential applications in gas storage, separation, and catalysis.[2] A recent study highlighted the use of a cobalt-based MOF with CPTA as a linker for hybrid supercapacitors, demonstrating a specific capacity of 100.3 C g⁻¹ and an energy density of 23 W h kg⁻¹.[4][5]
Relevance to Drug Development
While direct applications of this compound in drug development are not extensively documented, the broader class of cyclopentane carboxylic acids has shown significant biological activity. For instance, certain γ-arylated cycloalkane carboxylic acid derivatives have been identified as potent histone deacetylase (HDAC) inhibitors.[9] Furthermore, cyclopentane-1,2-diones have been investigated as potential bio-isosteres for the carboxylic acid functional group in drug design.[10] This suggests that derivatives of CPTA could be explored for their potential biological activities. The polycarboxylic nature of CPTA might be leveraged to create multivalent ligands or to improve the pharmacokinetic properties of drug candidates.
Conclusion
This compound is a fundamentally important building block in materials chemistry. Its utility in the synthesis of high-performance polyimides and functional MOFs is well-established, with applications ranging from advanced electronics to energy storage. While its direct role in drug development is less clear, the biological activities of related cyclopentane derivatives suggest that CPTA could be a valuable scaffold for the design of novel therapeutic agents. Further research into the biological evaluation of CPTA and its derivatives is warranted to fully explore its potential in the pharmaceutical sciences.
References
- 1. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 2. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for cyclopentane-1,2,3,4-tetracarboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the key spectral features of the molecule and the experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for a stereoisomer of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid reveals the chemical environment of the protons in the molecule. The spectrum was recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (J) Hz |
| 12.1 | singlet | 4H | Carboxylic acid protons (-COOH) | |
| 3.329 | multiplet | Cyclopentane ring protons | ||
| 2.963 | multiplet | Cyclopentane ring protons | J(C,D) = 12.0 | |
| 2.406 | multiplet | Cyclopentane ring protons | J(C,E) = 7.3 | |
| 2.030 | multiplet | Cyclopentane ring protons | J(D,E) = -12.6 |
¹³C NMR Spectral Data
The ¹³C NMR data presented below is for the corresponding acid chloride (cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid chloride) and serves as an estimation for the tetracarboxylic acid. The spectrum was obtained in deuterated chloroform (CDCl₃).[2] The presence of five distinct signals in the ¹³C NMR spectrum for certain stereoisomers indicates that all the ring carbons are non-equivalent, which can occur in chiral isomers lacking a plane of symmetry.
| Chemical Shift (δ) ppm | Assignment |
| 169.34–171.49 | Carbonyl carbons (-COCl) |
| 55.05–58.75 | Methine carbons on the cyclopentane ring (-CH) |
| 25.92 | Methylene carbon on the cyclopentane ring (-CH₂) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the absorptions of the carboxylic acid and the cyclopentane ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretching of the carboxylic acid |
| ~2900 | Medium | C-H stretching of the cyclopentane ring |
| 1710-1760 | Strong | C=O stretching of the carboxylic acid |
| ~1460 | Medium | C-H bending of the cyclopentane ring |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Weigh approximately 5-25 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent, such as DMSO-d6.
-
NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation : The data presented was acquired on a 400 MHz NMR spectrometer.[1]
-
Data Acquisition : Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to ensure homogeneity. A standard one-dimensional proton NMR experiment is then performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum.
-
Referencing : The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy Protocol
For solid samples like this compound, several methods can be employed to obtain an IR spectrum.
-
Sample Grinding : Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Pressing : Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[3]
-
Spectral Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Sample Dissolution : Dissolve a small amount (around 50 mg) of the solid in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition : Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
Spectral Acquisition : Place the salt plate in the spectrometer's sample holder and obtain the IR spectrum.
Workflow and Data Interpretation Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship in interpreting the spectral data.
Caption: General workflow for spectroscopic analysis.
Caption: Logic for interpreting spectroscopic data.
References
An In-depth Technical Guide to the Thermal Properties of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of cyclopentane-1,2,3,4-tetracarboxylic acid. The information is curated for professionals in research and development who require precise data and methodologies for material characterization.
Core Thermal Properties
This compound (CPTA) is a polycarboxylic acid with significant applications in the synthesis of polymers and metal-organic frameworks.[1] Its thermal behavior is a critical determinant of its processing and end-use performance.
Table 1: Quantitative Thermal Data for this compound
| Thermal Property | Value | Notes |
| Melting Point | ~192 °C | |
| Boiling Point | ~495.6 °C | Predicted value |
| Decomposition Temperature | ~179 °C | Approximate, may vary with heating rate |
Note: The boiling point is a predicted value and decomposition may occur before boiling under standard atmospheric conditions.
Experimental Protocols for Thermal Analysis
Precise characterization of the thermal properties of this compound can be achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
2.1. Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA is employed to determine the thermal stability and decomposition profile of the material.[2][3][4]
-
Instrumentation: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is recommended for standard analysis. Slower or faster rates can be used to study the kinetics of decomposition.
-
Temperature Range: The experiment should be run from ambient temperature to a temperature above the final decomposition, typically up to 600 °C.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG).
2.2. Differential Scanning Calorimetry (DSC) for Melting Point and Specific Heat Capacity
DSC is utilized to measure the melting point, enthalpy of fusion, and specific heat capacity of this compound.[5][6][7][8][9]
-
Instrumentation: A calibrated differential scanning calorimeter is necessary.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Experimental Protocol for Melting Point Determination:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 220 °C).
-
-
-
Data Analysis for Melting Point: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
-
Experimental Protocol for Specific Heat Capacity (Cp) Determination (ASTM E1269): [6][7][8]
-
Instrumentation and Calibration: A calibrated DSC is required. A sapphire standard with a known specific heat capacity is used for calibration.
-
Three-Scan Method:
-
Baseline Scan: An initial scan is performed with empty sample and reference pans to establish the baseline heat flow.
-
Standard Scan: A scan is performed with a sapphire standard of known mass in the sample pan.
-
Sample Scan: A scan is performed with the this compound sample of known mass.
-
-
Experimental Conditions for Each Scan:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program:
-
Equilibrate at the starting temperature (e.g., 25 °C) for at least 4 minutes.
-
Heat at a steady rate (e.g., 20 °C/min) through the desired temperature range.
-
-
-
-
Data Analysis for Specific Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the sample, standard, and baseline scans at a given temperature.
Visualization of Experimental Workflow
The logical flow of the thermal analysis process for this compound is depicted in the following diagram.
Caption: Workflow for the thermal analysis of this compound.
References
- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. etamu.edu [etamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mse.ucr.edu [mse.ucr.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Reactivity of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentane-1,2,3,4-tetracarboxylic acid is a versatile polycarboxylic acid that serves as a crucial building block in various fields of chemical synthesis, from materials science to medicinal chemistry. Its rigid, yet conformationally flexible cyclopentane core, adorned with four carboxylic acid groups, provides a unique scaffold for the construction of complex molecular architectures. This guide delves into the core chemical reactivity of this compound, presenting a comprehensive overview of its synthesis, key reactions, and applications. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.
Introduction
This compound, in its various stereoisomeric forms, is a significant organic compound whose utility stems from its dense functionalization. The four carboxylic acid groups are the primary sites of chemical reactivity, enabling a wide range of transformations including esterification, amidation, and the formation of anhydrides.[1] These reactions allow for the synthesis of a diverse array of derivatives with tailored properties. One of the most prominent applications of this molecule is as an organic linker in the creation of Metal-Organic Frameworks (MOFs), where its multidentate nature facilitates the formation of robust, porous, three-dimensional structures.[2] While direct applications in drug development are not extensively documented, its derivatives, such as various cyclopentane carboxylic acids, have been explored as potent and selective inhibitors of biological targets like NaV1.7.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound and its derivatives is essential for its application in synthesis and materials design.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H10O8 | [1][3] |
| Molecular Weight | 246.17 g/mol | [1] |
| Melting Point | 192 °C | |
| pKa | 3.44 ± 0.70 (Predicted) | |
| Solubility | Low solubility in water, soluble in organic solvents like ethanol and dimethylformamide. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.
| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| cis,cis,cis,cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride | 2.68–2.73, 3.68–3.77 (q, 2H, −CH2), 3.97–4.0 (d, 2H, −HC=O), 4.26–4.30 (t, 2H, −HC=O) | 25.92, 55.05–58.75, 169.34–171.49 | Not specified |
| This compound | Spectra available, specific peaks not detailed in search results. | Spectra available, specific peaks not detailed in search results. | Spectra available, specific peaks not detailed in search results. |
Core Chemical Reactivity and Derivatization
The reactivity of this compound is dominated by the chemistry of its four carboxylic acid groups. These groups can undergo a variety of transformations to yield a rich diversity of derivatives.
Anhydride Formation
The proximate arrangement of the carboxylic acid groups on the cyclopentane ring facilitates intramolecular cyclization to form dianhydrides upon heating or treatment with a dehydrating agent like acetic anhydride.[4] This is a key reaction, as the resulting dianhydride is a common starting material for the synthesis of polyimides and other polymers.
Esterification
The carboxylic acid functionalities can be readily converted to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst.[5] Due to the presence of four carboxylic acid groups, a mixture of mono-, di-, tri-, and tetra-esters can be obtained, with the degree of esterification controllable by the reaction conditions and stoichiometry of the alcohol.[1]
Amidation
Amide derivatives can be synthesized by reacting this compound with amines. This reaction typically requires the activation of the carboxylic acid groups, for example, by converting them to acid chlorides, or by using coupling agents to facilitate the amide bond formation.
Metal-Organic Framework (MOF) Synthesis
As a multidentate linker, this compound is an excellent candidate for the construction of MOFs.[2] The carboxylate groups coordinate with metal ions to form extended, crystalline networks with potential applications in gas storage, separation, and catalysis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its key derivatives.
Synthesis of this compound dianhydride
This protocol is adapted from a patented procedure and involves a multi-step synthesis starting from maleic anhydride and cyclopentadiene.[4]
Step 1: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride
-
In a reactor, dissolve 98.00g (1.00 mol) of maleic anhydride in 300.00g of ethyl acetate.
-
Cool the solution to a low temperature (e.g., -10°C).
-
Slowly add 72.71g (1.10 mol) of cyclopentadiene dropwise while maintaining the low temperature.
-
White crystals will precipitate during the reaction.
-
After the addition is complete, filter the mixture and dry the solid under vacuum to obtain 5-norbornene-2,3-dicarboxylic acid anhydride.
-
Yield: 157.60 g (96.10%) at -10°C; 156.35 g (95.24%) at 0°C; 153.31 g (93.48%) at 10°C.[4]
-
Step 2: Ozonolysis and Oxidation to this compound
-
In a bubble reactor, dissolve 157.60g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in 800.00g of acetic acid and 160.00g of distilled water.
-
Cool the solution to 0°C and continuously feed ozone gas into the bottom of the reactor.
-
Maintain the reaction temperature at 0°C for 6 hours, monitoring the reaction progress by TLC until the starting material is completely consumed.
-
The crude product is then treated with an oxidizing agent such as hydrogen peroxide to yield this compound.
Step 3: Dehydration to this compound dianhydride
-
The crude this compound is treated with a dehydrating agent such as acetic anhydride.
-
The mixture is heated to induce dehydration and ring closure, forming the target dianhydride.
General Protocol for Fischer Esterification
This is a general procedure for the esterification of carboxylic acids that can be adapted for this compound.
-
In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., methanol for the tetramethyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for a specified period, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
The residue is then worked up, typically by dissolving in an organic solvent, washing with a basic solution to remove unreacted acid, and then with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product can be purified by column chromatography or distillation.
Experimental and Logical Workflows
The synthesis and derivatization of this compound can be visualized as a multi-step workflow.
Caption: Synthetic workflow for this compound and its key derivatives.
Conclusion
This compound is a highly functionalized and versatile molecule with significant potential in organic synthesis and materials science. Its ability to be transformed into a variety of derivatives, including anhydrides, esters, and amides, makes it a valuable scaffold for creating complex molecular structures. The use of this acid as a linker in the synthesis of Metal-Organic Frameworks is a particularly promising area of research. This guide has provided a comprehensive overview of its chemical reactivity, supported by detailed experimental protocols and data, to serve as a valuable resource for researchers in the field. Further exploration into the applications of its derivatives, particularly in the context of medicinal chemistry and drug development, is warranted.
References
- 1. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]
- 3. Cyclopentane-1,2,3,4-tetracarboxylate | C9H6O8-4 | CID 19902011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for Cyclopentane-1,2,3,4-tetracarboxylic Acid in Polymer Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,2,3,4-tetracarboxylic acid, and more commonly its dianhydride derivative (CPDA), is a cycloaliphatic monomer that has garnered significant interest in the field of polymer chemistry. Its unique non-planar and flexible five-membered ring structure imparts a range of desirable properties to the resulting polymers, particularly polyimides. These properties include excellent thermal stability, high transparency, good solubility in organic solvents, and low dielectric constants, making them suitable for advanced applications in microelectronics, aerospace, and specialty coatings.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound and its dianhydride in polymer synthesis.
I. Applications in High-Performance Polyimides
Polyimides synthesized from CPDA exhibit a unique combination of properties that make them superior to conventional aromatic polyimides in certain applications. The incorporation of the alicyclic cyclopentane unit disrupts the charge-transfer complex formation that is common in aromatic polyimides, leading to colorless and transparent films.[1] Furthermore, the flexible nature of the cyclopentane ring can enhance the solubility and processability of the polyimides.[1]
A. Low-Dielectric Constant Materials for Microelectronics
The ever-increasing demand for faster and more efficient electronic devices necessitates the development of insulating materials with low dielectric constants (low-κ) to reduce signal delay, power consumption, and crosstalk. Polyimides derived from CPDA are excellent candidates for these applications. The introduction of the bulky, non-polar alicyclic structure of CPDA into the polymer backbone increases the free volume and reduces the overall polarizability of the polymer chain, leading to a significant decrease in the dielectric constant.
B. Optically Transparent Films
The absence of strong chromophoric groups and the prevention of inter-chain charge-transfer complex formation make polyimides based on CPDA highly transparent to visible light.[1] This property is highly desirable for applications such as flexible displays, optical sensors, and protective coatings for optical components.
C. Enhanced Solubility and Processability
A major challenge with many high-performance aromatic polyimides is their poor solubility, which limits their processability. The non-planar and flexible structure of the cyclopentane ring in CPDA-based polyimides disrupts the chain packing and reduces intermolecular interactions, leading to improved solubility in a wider range of organic solvents.[1] This allows for easier processing via solution-casting techniques to form thin films and coatings.
II. Quantitative Data on Polymer Properties
The properties of polyimides derived from alicyclic dianhydrides, including those analogous to CPDA, are summarized in the tables below. These tables provide a comparative overview of their thermal, mechanical, and electrical properties.
Table 1: Thermal Properties of Polyimides Derived from Alicyclic Dianhydrides
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight-Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| CpODA¹ | 3,4'-DDE | >330 | >450 | 17-57 |
| CpODA¹ | Various Aromatic Diamines | >330 | 475-501 | 17-57 |
| H-PMDA² | TFMB | >300 | - | <20 |
| CBDA³ | TFMB | >300 | - | ~21 |
¹CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (an analogous alicyclic dianhydride)[3] ²H-PMDA: Hydrogenated pyromellitic dianhydride[4] ³CBDA: 1,2,3,4-cyclobutanetetracarboxylic dianhydride[4]
Table 2: Mechanical and Electrical Properties of Polyimides Derived from Alicyclic Dianhydrides
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (at 1 MHz) |
| CpODA¹ | 3,4'-DDE | - | - | - |
| H-PMDA² | TFMB | - | - | <3.0 |
| CBDA³ | TFMB | - | - | ~2.6 |
| BTDA/DOCDA⁴ | DDM | - | - | 2.83-3.14 |
¹CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride[3] ²H-PMDA: Hydrogenated pyromellitic dianhydride[4] ³CBDA: 1,2,3,4-cyclobutanetetracarboxylic dianhydride[4] ⁴BTDA/DOCDA: Benzophenone tetracarboxylic dianhydride / 5-[2,5-(dioxotetrahydrofuryl)]-3-methyl-3-cyclohexen-1,2-dicarboxylic anhydride copolymer[5]
III. Experimental Protocols
A. Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride (CPDA)
A representative synthesis of a trans,trans,trans-1,2,3,4-cyclopentane-tetracarboxylic acid is provided in a patent, which can be subsequently converted to the dianhydride.[1] The final step of converting the tetracarboxylic acid to the dianhydride typically involves dehydration using acetic anhydride.
B. General Protocol for the Synthesis of Polyimides from CPDA
The synthesis of polyimides from CPDA is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to the final polyimide.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The concentration of the solution is typically between 10-20 wt%.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of solid cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CPDA) to the solution in portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
Step 2: Imidization to Polyimide
The conversion of the PAA to the polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to form a thin film of uniform thickness.
-
Place the coated substrate in a vacuum oven and heat it according to a staged curing cycle. A typical cycle might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, the polyimide film can be carefully peeled off from the glass substrate.
-
-
Chemical Imidization:
-
To the PAA solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a molar ratio of approximately 2:1 with respect to the repeating unit of the PAA.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50-80°C) for several hours.
-
The resulting polyimide can be isolated by precipitation in a non-solvent like methanol or water, followed by filtration and drying.
-
IV. Visualizations
Diagram 1: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides from CPDA.
Diagram 2: Structure-Property Relationship
Caption: Relationship between CPDA's structure and polymer properties.
V. Applications in Polyester Synthesis
While the primary application of this compound in polymer chemistry is in the synthesis of polyimides, it can also be used as a tetra-functional monomer in the preparation of polyesters. The four carboxylic acid groups can react with diols to form crosslinked or branched polyester networks. These materials could find applications as thermosetting resins, coatings, and adhesives. However, detailed experimental protocols and extensive property data for polyesters derived specifically from this compound are not as readily available in the literature as for polyimides. The general principles of polyesterification, involving the reaction of the tetracarboxylic acid with a diol at elevated temperatures with the removal of water, would apply.[6]
Disclaimer: The provided protocols are general guidelines and may require optimization for specific diamines, solvents, and desired polymer properties. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. US8658743B2 - Cage-shaped cyclopentanoic dianhydride, method for production thereof, and polyimide - Google Patents [patents.google.com]
- 2. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of Metal-Organic Frameworks (MOFs) using cyclopentane-1,2,3,4-tetracarboxylic acid (CPTA) as an organic linker. These materials are of significant interest for applications in drug delivery, catalysis, and gas storage due to their tunable porosity and high surface area.
Introduction to CPTA-based MOFs
This compound is a flexible and versatile ligand for the construction of MOFs. Its four carboxylic acid groups can coordinate with metal ions in various orientations, leading to diverse and novel three-dimensional frameworks.[1] The use of CPTA allows for the synthesis of MOFs with unique structural and functional properties, which are being explored for a range of applications, including their potential as nanocarriers for drug delivery systems.[2][3][4][5]
Experimental Protocols
This section details the hydrothermal synthesis of MOFs using CPTA with different metal precursors. Hydrothermal synthesis is a common method for growing crystalline MOFs.[6]
Protocol 1: Synthesis of a Cobalt-based MOF (Co-CPTA)
This protocol is based on the synthesis of a cobalt-based MOF for electrochemical applications, which can be adapted for drug delivery studies.[1]
Materials:
-
This compound (H₄CPTA)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (25 mL)
-
Oven
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
In a 25 mL Teflon-lined autoclave, dissolve 0.5 mmol of this compound in a solvent mixture of 10 mL of DMF and 5 mL of ethanol.
-
In a separate vial, dissolve 1.0 mmol of CoCl₂·6H₂O in 5 mL of deionized water.
-
Add the cobalt solution to the ligand solution dropwise while stirring.
-
Seal the autoclave and heat it in an oven at 120°C for 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by centrifugation.
-
The product is washed three times with fresh DMF and then three times with ethanol to remove unreacted starting materials.
-
The final product is dried in a vacuum oven at 80°C for 12 hours.
Protocol 2: Synthesis of Manganese and Cadmium-based Coordination Polymers
This protocol is adapted from the synthesis of novel coordination polymers with potential applications in various fields.[7]
Materials:
-
(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid ((1S,2S,3R,4R)-H₄cptc)
-
Manganese(II) chloride (MnCl₂) or Cadmium(II) chloride (CdCl₂)
-
Deionized water
-
(Optional) Co-ligands such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen)
Equipment:
-
Teflon-lined stainless steel autoclave (20 mL)
-
Oven
-
Filtration apparatus
Procedure:
-
A mixture of the metal salt (MnCl₂ or CdCl₂, 0.1 mmol) and (1S,2S,3R,4R)-H₄cptc (0.1 mmol) is prepared.
-
(Optional) For mixed-ligand systems, a co-ligand like 2,2'-bipyridine or 1,10-phenanthroline (0.1 mmol) can be added to the mixture.
-
The mixture is dissolved in 10 mL of deionized water in a 20 mL Teflon-lined autoclave.
-
The autoclave is sealed and heated to 160°C for 3 days.
-
After slow cooling to room temperature, colored crystals are obtained.
-
The crystals are isolated by filtration, washed with deionized water, and air-dried.
Data Presentation
The following table summarizes the synthesis conditions for the described CPTA-based MOFs.
| MOF Designation | Metal Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Reference |
| Co-CPTA | CoCl₂·6H₂O | H₄CPTA | DMF/EtOH/H₂O | 120 | 72 | [1] |
| Mn-CPTA | MnCl₂ | (1S,2S,3R,4R)-H₄cptc | H₂O | 160 | 72 | [7] |
| Cd-CPTA | CdCl₂ | (1S,2S,3R,4R)-H₄cptc | H₂O | 160 | 72 | [7] |
Experimental Workflow and Diagrams
The general workflow for the synthesis of CPTA-based MOFs via the hydrothermal method is depicted below.
Caption: Hydrothermal synthesis workflow for CPTA-based MOFs.
Application in Drug Development
MOFs are promising candidates for drug delivery systems due to their high drug loading capacity, biocompatibility, and tunable biodegradability.[5][8] The porous structure of CPTA-based MOFs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release. The surface of these MOFs can also be functionalized to target specific cells or tissues, enhancing the efficacy of the drug while minimizing side effects.[2][3]
The logical relationship for the application of MOFs in drug delivery is illustrated in the following diagram.
Caption: Logical pathway for MOF-based drug delivery.
Conclusion
The use of this compound as a building block for MOFs opens up possibilities for creating novel materials with tailored properties. The protocols provided herein offer a starting point for the synthesis and exploration of these materials. Further research into the drug loading and release kinetics, as well as the in vitro and in vivo biocompatibility and efficacy of CPTA-based MOFs, will be crucial for their advancement in the field of drug development.
References
- 1. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]
- 2. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scitepress.org [scitepress.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Cyclopentane-1,2,3,4-tetracarboxylic Acid in Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of cyclopentane-1,2,3,4-tetracarboxylic acid and its dianhydride for the synthesis of various derivatives. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations to guide researchers in utilizing this versatile scaffold for organic synthesis and drug development.
Introduction
This compound is a polycarboxylic acid that serves as a valuable building block in organic chemistry.[1] Its four carboxylic acid groups offer multiple reaction sites for esterification, leading to a variety of derivatives, including mono-, di-, tri-, and tetra-esters.[1] These ester derivatives are significant intermediates in the synthesis of more complex molecules, such as polyimides, polyesters, and metal-organic frameworks (MOFs).[1] The esterification can be achieved directly from the tetracarboxylic acid or via the ring-opening of its corresponding dianhydride.
Data Presentation
While specific quantitative data for the straightforward esterification of this compound with simple alcohols is not extensively detailed in the readily available literature, the following tables present generalized data based on typical outcomes for Fischer esterification and dianhydride ring-opening reactions.
Table 1: Generalized Reaction Parameters for the Esterification of this compound
| Parameter | Direct Esterification (Tetra-acid) | Ring-Opening Esterification (Dianhydride) |
| Starting Material | This compound | Cyclopentane-1,2,3,4-tetracarboxylic dianhydride |
| Alcohol | Methanol, Ethanol, etc. (large excess) | Methanol, Ethanol, Diols, etc. |
| Catalyst | Concentrated Sulfuric Acid, HCl (gas), p-TsOH | None, or mild acid/base catalyst |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | 12 - 48 hours | 1 - 12 hours |
| Typical Product | Tetra-ester | Di-ester di-acid (from mono-alcohols) or Polyester (from diols) |
| Typical Yield | Moderate to High | High |
Table 2: Expected Spectroscopic Data for Tetramethyl Cyclopentane-1,2,3,4-tetracarboxylate (Generalized)
| Spectroscopic Data | Expected Chemical Shift / Wavenumber |
| ¹H NMR (CDCl₃) | ~3.7 ppm (s, 12H, -OCH₃), ~3.0-3.5 ppm (m, 4H, cyclopentane-CH), ~2.0-2.5 ppm (m, 2H, cyclopentane-CH₂) |
| ¹³C NMR (CDCl₃) | ~170-175 ppm (C=O), ~52 ppm (-OCH₃), ~40-50 ppm (cyclopentane-CH), ~30-35 ppm (cyclopentane-CH₂) |
| IR (KBr) | ~1735 cm⁻¹ (C=O stretch, ester) |
Experimental Protocols
The following are detailed, generalized methodologies for the key esterification reactions.
Protocol 1: Fischer Esterification of this compound
This protocol describes the complete esterification to form a tetra-ester using a large excess of alcohol and a strong acid catalyst.[1]
Materials:
-
This compound
-
Anhydrous Alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound in a large excess of the anhydrous alcohol (e.g., 50-100 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetra-ester.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Ring-Opening Esterification of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride
This protocol describes the synthesis of a di-ester di-acid by reacting the dianhydride with an alcohol. This method is often used in the synthesis of polyesters when a diol is used as the alcohol.
Materials:
-
Cyclopentane-1,2,3,4-tetracarboxylic dianhydride
-
Anhydrous Alcohol (e.g., Methanol, Ethanol) or a Diol
-
Anhydrous solvent (e.g., THF, Dioxane, or the alcohol itself if in large excess)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cyclopentane-1,2,3,4-tetracarboxylic dianhydride in an anhydrous solvent.
-
Add the alcohol (2 equivalents for a di-ester di-acid from a mono-alcohol, or 1 equivalent of a diol for polyester synthesis) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 1-12 hours. The reaction is typically monitored by the disappearance of the anhydride peak in the IR spectrum.
-
For the synthesis of a di-ester di-acid, the solvent is removed under reduced pressure to yield the product, which can be used without further purification or recrystallized if necessary.
-
For polyester synthesis, the reaction is often carried out at higher temperatures to promote polymerization and remove any condensation byproducts.
Visualizations
Signaling Pathway and Chemical Transformations
The following diagram illustrates the chemical transformation from the starting materials to the final ester products.
Caption: Chemical pathways for the synthesis of ester derivatives.
Experimental Workflow: Fischer Esterification
The diagram below outlines the general workflow for the Fischer esterification of this compound.
Caption: General workflow for Fischer esterification.
Experimental Workflow: Ring-Opening Esterification of Dianhydride
This diagram illustrates the workflow for the ring-opening esterification of the dianhydride.
Caption: Workflow for dianhydride ring-opening esterification.
References
Application Notes and Protocols: Cyclopentane-1,2,3,4-tetracarboxylic Acid in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of cyclopentane-1,2,3,4-tetracarboxylic acid (cptc) as a flexible and versatile linker in the synthesis of coordination polymers, including metal-organic frameworks (MOFs). The unique conformational flexibility of the cyclopentane backbone of cptc allows for the construction of diverse and novel network topologies with potential applications in energy storage, catalysis, and drug delivery.
Introduction to this compound as a Linker
This compound is a polycarboxylic acid featuring four carboxyl groups attached to a five-membered aliphatic ring. This structure provides multiple coordination sites for metal ions, facilitating the formation of one-, two-, and three-dimensional coordination polymers.[1][2] Unlike rigid aromatic linkers, the cyclopentane ring of cptc is conformationally flexible, which can lead to the formation of unique and complex framework structures.[1][2] The stereochemistry of the carboxylic acid groups can also be controlled to produce chiral frameworks.[1] This inherent flexibility and potential for chirality make cptc an attractive building block for the design of functional coordination polymers with tailored properties.
Key Applications and Performance Data
Coordination polymers synthesized with this compound have shown significant promise in various fields, most notably in energy storage. The flexible nature of the cptc linker can enhance the electrochemical activity of the resulting MOFs.[3][4]
Energy Storage
Cobalt-based MOFs utilizing the cptc linker (Co-CPTC) have demonstrated exceptional performance as electrode materials for supercapacitors. The flexible cyclopentane ring contributes to greater structural flexibility and improved charge storage capacity.[3][4]
Table 1: Electrochemical Performance of Co-CPTC MOF
| Parameter | Value | Reference |
| Specific Capacity | 664 C g⁻¹ | [3] |
| Energy Density | 23 W h kg⁻¹ | [5] |
| Power Density | 3400 W kg⁻¹ | [5] |
| Capacity Retention | 95.4% | [5] |
Other Potential Applications
While research has predominantly focused on energy storage, the inherent porosity and tunable nature of cptc-based MOFs suggest their potential in other areas:
-
Gas Storage and Separation: The porous structures of these MOFs could be exploited for the selective adsorption and storage of gases such as CO2, methane, and hydrogen.[6]
-
Catalysis: The metal nodes within the framework can act as catalytic sites, and the porous structure can allow for the diffusion of substrates and products.[6]
-
Drug Delivery: The biocompatibility of certain metal-ligand combinations and the porous nature of MOFs could enable their use as carriers for therapeutic agents.
Quantitative performance data for cptc-based coordination polymers in these specific applications is an active area of research.
Experimental Protocols
The following protocols are based on hydrothermal synthesis methods reported in the literature for the preparation of coordination polymers using this compound.
Synthesis of a Cobalt-cptc Metal-Organic Framework (Co-CPTC)
This protocol describes the synthesis of a cobalt-based MOF with demonstrated high performance in energy storage applications.[4]
Materials:
-
This compound (cptc)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
Equipment:
-
Sonicator
-
Teflon-lined autoclave
-
Centrifuge
-
Oven
Procedure:
-
Prepare a 0.25 mmol solution of this compound in 4 mL of a 1:1 (v/v) mixture of methanol and DMF.
-
Adjust the pH of the ligand solution to 6.0 using a 0.1 M NaOH solution.
-
Prepare a 0.5 mmol solution of cobalt(II) nitrate hexahydrate in 2 mL of a 1:1 (v/v) mixture of methanol and DMF.
-
Mix the ligand and metal salt solutions.
-
Sonicate the resulting mixture for 30 minutes.
-
Transfer the mixture to a Teflon-lined autoclave and heat at 130°C for 48 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the resulting precipitate by centrifugation.
-
Wash the product with a 1:1 (v/v) mixture of methanol and DMF, followed by ethanol and acetone to remove unreacted precursors.
-
Dry the final product in an oven.
Synthesis of Manganese- and Cadmium-cptc Coordination Polymers
This protocol outlines a general hydrothermal method for synthesizing manganese and cadmium coordination polymers with cptc.[2]
Materials:
-
(1S,2S,3R,4R)-cyclopentane-1,2,3,4-tetracarboxylic acid (H₄cptc)
-
Manganese(II) chloride (MnCl₂) or Cadmium(II) chloride (CdCl₂)
-
Auxiliary ligands such as 2,2′-bipyridine (bpy) or 1,10-phenanthroline (phen) (optional)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a typical synthesis, combine the metal chloride (e.g., MnCl₂ or CdCl₂), H₄cptc, and any auxiliary ligand in a molar ratio (specific ratios can be varied to obtain different structures).
-
Add deionized water to the mixture in a Teflon-lined autoclave.
-
Seal the autoclave and heat it at a specific temperature (e.g., 160-180°C) for a designated period (e.g., 3-5 days).
-
Allow the autoclave to cool slowly to room temperature.
-
Filter the resulting crystals, wash with deionized water and ethanol, and air-dry.
Characterization of cptc-based Coordination Polymers
Standard techniques for the characterization of these materials include:
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and network topology.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the crystals.[3]
-
Electrochemical Measurements: For energy storage applications, techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance.[3]
Visualized Workflows and Concepts
The following diagrams illustrate the synthesis and characterization workflow, and the conceptual importance of the flexible cptc linker.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enantiomers of conformation-flexible cyclopentane-1,2,3,4-tetracarboxylate in metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic framew ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05820D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. This compound | 3724-52-5 | Benchchem [benchchem.com]
Application Notes and Protocols for the Quantification of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of cyclopentane-1,2,3,4-tetracarboxylic acid (CPTCA) in various matrices. The methods described herein are based on established analytical techniques for polycarboxylic acids and are intended to serve as a comprehensive guide for researchers.
Introduction
This compound (CPTCA) is a polycarboxylic acid with a cyclopentane backbone. Its multiple carboxylic acid functionalities make it a versatile building block in various chemical syntheses, including the formation of polymers and metal-organic frameworks. Accurate quantification of CPTCA is crucial for process optimization, quality control, and stability studies. Due to its high polarity and low volatility, direct analysis of CPTCA can be challenging.[1][2] This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₈ | [1] |
| Molecular Weight | 246.17 g/mol | [2] |
| Melting Point | 192°C | [2] |
| Boiling Point | 495.6°C at 760 mmHg | [2] |
| Solubility | Low in water, soluble in organic solvents like ethanol and dimethylformamide. | [1] |
These properties, particularly the high melting point and low volatility, necessitate derivatization for GC analysis to increase volatility and improve chromatographic performance.[3] For HPLC, its polar nature requires careful selection of the stationary and mobile phases for adequate retention and separation.[4][5]
Analytical Methods
Two primary methods are presented for the quantification of CPTCA:
-
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization. This is a highly sensitive and specific method suitable for complex matrices.
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). This method is robust and suitable for routine analysis in less complex sample matrices.
A summary of the expected quantitative performance of these methods, based on typical performance for similar polycarboxylic acids, is provided below.
Table 1: Summary of Quantitative Data for a Model Polycarboxylic Acid Analysis
| Parameter | GC-MS with Silylation | RP-HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.1 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.5 - 1.5 mg/L |
| Linearity Range | 1 - 500 µg/L | 1 - 1000 mg/L |
| Recovery | > 90% | > 95% |
| Precision (RSD%) | < 10% | < 5% |
Note: These are estimated values based on the analysis of similar polycarboxylic acids and should be determined experimentally for CPTCA.
Method 1: Quantification of CPTCA by GC-MS with Silylation Derivatization
Principle
This method involves the derivatization of the polar carboxylic acid groups of CPTCA with a silylating agent, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile trimethylsilyl (TMS) esters.[6] The resulting TMS-derivatized CPTCA is then analyzed by GC-MS, which provides both high-resolution separation and mass-based identification and quantification.
Experimental Protocol
2.1. Materials and Reagents
-
This compound (CPTCA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
GC vials (2 mL) with inserts and caps
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve CPTCA in ethyl acetate to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range.
-
Sample Preparation:
-
For liquid samples, perform a liquid-liquid extraction with ethyl acetate.
-
For solid samples, perform a solvent extraction with ethyl acetate, followed by sonication and centrifugation.
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate.
-
2.3. Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution into a GC vial.
-
Add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine to the vial.[7]
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
2.4. GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: Specific ions for SIM mode should be determined by analyzing a derivatized CPTCA standard in full scan mode.
Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized CPTCA standards versus their concentrations. The concentration of CPTCA in the samples is then determined from this calibration curve.
Workflow Diagram
Caption: Workflow for CPTCA analysis by GC-MS.
Method 2: Quantification of CPTCA by RP-HPLC-UV
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of CPTCA.[8][9] Due to the high polarity of CPTCA, a polar-modified C18 column or a column designed for polar analytes is recommended.[4][5][10] An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, thereby increasing their retention on the non-polar stationary phase.[4] Detection is performed using a UV detector at a low wavelength, typically around 210 nm.
Experimental Protocol
2.1. Materials and Reagents
-
This compound (CPTCA) standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
0.45 µm syringe filters
2.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve CPTCA in a small amount of methanol and dilute with water to prepare a stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
2.3. HPLC-UV Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Polar-endcapped C18 (e.g., Agilent Zorbax SB-AQ, 4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: 95:5 (v/v) 0.1% Phosphoric Acid in Water : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 210 nm |
2.4. Data Analysis
Quantification is performed by creating a calibration curve of the peak areas of the CPTCA standards against their concentrations. The concentration of CPTCA in the samples is then calculated from this calibration curve.
Workflow Diagram
Caption: Workflow for CPTCA analysis by HPLC-UV.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship for selecting an appropriate analytical method for CPTCA quantification based on sample characteristics and desired sensitivity.
Caption: Method selection guide for CPTCA analysis.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. restek.com [restek.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. hplc.eu [hplc.eu]
Application Notes and Protocols: Cyclopentane-1,2,3,4-tetracarboxylic Acid in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of high-performance polyimides derived from cyclopentane-1,2,3,4-tetracarboxylic acid. The unique alicyclic structure of this monomer imparts a desirable combination of properties to the resulting polymers, including high thermal stability, excellent mechanical strength, and optical transparency.
Introduction
This compound, and more commonly its dianhydride derivative, serves as a crucial building block in the synthesis of advanced polyimides.[1] These polymers are a class of high-performance materials renowned for their exceptional thermal, mechanical, and chemical resistance. The incorporation of the non-planar, flexible cyclopentane ring into the polymer backbone can significantly influence the final properties of the polyimide, often leading to improved solubility and processability without compromising thermal stability.[1] This makes them highly attractive for applications in aerospace, electronics, and other demanding fields. This document outlines the synthesis of the dianhydride from the corresponding tetracarboxylic acid, the subsequent polymerization to form poly(amic acid), and the final imidization step to yield the high-performance polyimide. Detailed protocols for characterization are also provided.
Data Presentation
The following tables summarize the key performance indicators of polyimides synthesized from a cyclopentane-based dianhydride, specifically cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), with various aromatic diamines.
Table 1: Thermal Properties of CpODA-based Polyimide Films
| Diamine | Imidization Method | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (T5, °C) | Decomposition Temperature (Td, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| 3,4'-DDE | Thermal | >350 | 483 | 501 | 42 |
| 3,4'-DDE | Chemical + Thermal | >350 | 473 | 496 | 39 |
| 3,4'-DDE | Chemical | >350 | 473 | 496 | 40 |
| 4,4'-DDE | Thermal | >350 | 480 | 497 | 45 |
| 4,4'-DDE | Chemical + Thermal | >350 | 475 | 496 | 43 |
| 4,4'-DDE | Chemical | >350 | 475 | 496 | 44 |
| 1,3-BAB | Thermal | 330 | 470 | 489 | 57 |
| 1,3-BAB | Chemical + Thermal | 330 | 465 | 486 | 55 |
| 1,3-BAB | Chemical | 330 | 465 | 486 | 56 |
| 3,4'-BDAF | Thermal | >350 | 455 | 475 | 17 |
| 3,4'-BDAF | Chemical + Thermal | >350 | 450 | 470 | 18 |
| 3,4'-BDAF | Chemical | >350 | 450 | 470 | 19 |
Data sourced from "Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA"[2].
Table 2: Mechanical and Optical Properties of Selected CpODA-based Polyimide Films
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Cutoff Wavelength (λcut, nm) |
| 3,4'-DDE | 95 - 110 | 2.0 - 2.5 | 5 - 10 | < 337 |
| 4,4'-DDE | 100 - 115 | 2.2 - 2.7 | 6 - 12 | < 337 |
| 1,3-BAB | 85 - 100 | 1.8 - 2.3 | 7 - 15 | < 337 |
| 3,4'-BDAF | 110 - 125 | 2.5 - 3.0 | 4 - 8 | < 337 |
Note: The mechanical properties are typical ranges for polyimides and the optical data is from the CpODA study[2]. Specific mechanical data for CpODA-based polyimides was not available in a single source.
Experimental Protocols
Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride
This protocol describes the synthesis of the dianhydride from the corresponding tetracarboxylic acid using acetic anhydride as a dehydrating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Acetone
Procedure:
-
Add this compound to a flask containing acetic anhydride.
-
Stir the mixture and heat it to 80-100 °C under a nitrogen atmosphere for 5-24 hours.
-
Cool the reaction mixture to a temperature below 20 °C to allow the product to precipitate.
-
Filter the solid product.
-
Wash the filter cake with acetone to remove residual acetic anhydride.
-
Dry the purified 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride in a vacuum oven.
Synthesis of Poly(amic acid) (PAA)
This protocol details the synthesis of the poly(amic acid) precursor via polycondensation of the dianhydride with an aromatic diamine.
Materials:
-
Cyclopentane-1,2,3,4-tetracarboxylic dianhydride (or its derivative, e.g., CpODA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a slow stream of dry nitrogen, dissolve the aromatic diamine in anhydrous DMAc.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of the dianhydride to the solution.
-
Rinse the flask that contained the dianhydride with additional DMAc and add it to the reaction mixture to ensure all of the dianhydride is transferred.
-
Continue stirring the mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Imidization of Poly(amic acid) to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Cast the poly(amic acid) solution onto a glass plate using a doctor blade.
-
Heat the plate in an oven at 80 °C for 2 hours to remove the solvent.
-
Subsequently, heat the film under vacuum at a higher temperature (e.g., 200-350 °C) for 1 hour to induce cyclization to the imide.
-
Immerse the glass plate in boiling water to facilitate the removal of the polyimide film.
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or N-methylpiperidine) in a suitable molar ratio.
-
Heat the mixture at a moderate temperature (e.g., 70 °C) for a specified time (e.g., 30 minutes). A precipitate of the polyimide will form.
-
Pour the suspension into methanol to quench the reaction and fully precipitate the polymer.
-
Collect the solid polyimide by filtration and dry it under vacuum.
-
The resulting polyimide powder can be redissolved in a suitable solvent (e.g., chloroform) and cast into films.
Characterization Protocols
-
Thermogravimetric Analysis (TGA): To determine the thermal stability (T5 and Td), heat the polyimide film from room temperature to 800 °C at a heating rate of 10-20 K/min under a nitrogen atmosphere.
-
Thermomechanical Analysis (TMA): To measure the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE), heat the film in air at a heating rate of 10 K/min.
-
Tensile Testing: Cut the polyimide films into dumbbell-shaped specimens. Perform uniaxial tensile tests at a constant elongation rate (e.g., 0.05 mm/s) to determine the tensile strength, tensile modulus, and elongation at break.
-
UV-Visible Spectroscopy: Measure the optical transparency and determine the cutoff wavelength (λcut) of the polyimide films using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
Visualizations
References
Application Notes and Protocols: Reaction of Cyclopentane-1,2,3,4-tetracarboxylic Acid with Diamines
Introduction
Cyclopentane-1,2,3,4-tetracarboxylic acid, and more commonly its dianhydride form (CPTCDA), serves as a crucial alicyclic monomer in the synthesis of high-performance polyimides.[1][2] Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1] The reaction of CPTCDA with various diamines yields polyimides with unique characteristics. The incorporation of the non-planar, flexible cyclopentane ring into the polymer backbone can enhance the solubility and modify the processing characteristics of the resulting polyimides compared to their fully aromatic counterparts.[1][3][4] These polymers are valuable in a range of applications, including electrical insulation, microelectronics, and as alignment films for liquid crystal displays.[2]
Reaction Pathway Overview
The synthesis of polyimides from CPTCDA and a diamine is typically a two-step process. The first step involves a polycondensation reaction to form a soluble poly(amic acid) (PAA) precursor. The second step is the cyclodehydration (imidization) of the PAA to form the final, thermally stable polyimide. This imidization can be achieved through thermal treatment or by chemical methods.[5][6]
Caption: General two-step reaction pathway for polyimide synthesis.
Experimental Protocols
The synthesis of polyimides from alicyclic dianhydrides can be performed via several methods. The choice of method depends on the specific monomers used and the desired final properties of the polymer.
Protocol 1: Two-Step Synthesis with Thermal Imidization
This is a widely used method for producing polyimide films. It involves the formation of a PAA solution, which is then cast into a film and heated to induce imidization.
Caption: Experimental workflow for two-step thermal imidization.
Methodology:
-
PAA Synthesis : In a three-necked flask under a nitrogen atmosphere, dissolve the diamine (e.g., 10 mmol) in an appropriate amount of dry N,N-dimethylacetamide (DMAc) to achieve a final solids content of 15-20 wt%.[4]
-
Once the diamine is fully dissolved, add an equimolar amount of CPTCDA (10 mmol) in several portions to control the initial exothermic reaction.
-
Stir the resulting solution vigorously at room temperature for 24-48 hours to yield a viscous PAA solution.[4]
-
Film Casting and Curing : Pour the PAA solution onto a clean, level glass plate.
-
Place the plate in a vacuum oven and heat at 80°C for 2 hours to remove the bulk of the solvent.[4][6]
-
To achieve thermal imidization, heat the film using a stepwise temperature program, for example: 1 hour at 100°C, 1 hour at 200°C, and finally 1 hour at 300-350°C under vacuum.[6]
-
After cooling to room temperature, the polyimide film can be removed from the glass plate, sometimes by immersion in hot water.[6]
Protocol 2: Two-Step Synthesis with Chemical Imidization
Chemical imidization is performed at lower temperatures and can sometimes prevent polymer degradation that might occur during high-temperature thermal curing.
Methodology:
-
PAA Synthesis : Prepare the PAA solution as described in Protocol 1 (Steps 1-3).
-
Imidization : Cool the PAA solution in an ice bath.
-
Add a dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride and pyridine (or triethylamine), typically in a 2:1 molar ratio with respect to the repeating unit of the polymer.[7]
-
Stir the mixture at room temperature for 1-2 hours, then heat to 70-120°C for an additional 2-4 hours to complete the imidization.[6][7]
-
Polymer Precipitation : Pour the resulting polyimide solution into a non-solvent such as methanol or ethanol to precipitate the polymer.[5]
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 100-200°C.[5][7]
Protocol 3: One-Step High-Temperature Solution Polycondensation
This method directly produces the polyimide in a single step, bypassing the isolation of the PAA intermediate. It requires a high-boiling point solvent.
Methodology:
-
Reaction Setup : In a flask equipped with a mechanical stirrer, nitrogen inlet, and a means to remove water (e.g., a Dean-Stark trap), add the diamine (e.g., 5 mmol) to a high-boiling solvent such as m-cresol.[7]
-
Add an equimolar amount of CPTCDA (5 mmol) and a catalyst like isoquinoline.[7]
-
Polymerization : Heat the reaction mixture to 70-80°C and stir for 2 hours.[7]
-
Slowly raise the temperature to 200°C and maintain it for 6-8 hours, continuously removing the water formed during imidization.[7]
-
Isolation : After cooling, precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter, wash, and dry the polymer as described in Protocol 2.
Data Presentation: Properties of Alicyclic Polyimides
The properties of polyimides derived from CPTCDA and other alicyclic dianhydrides are highly dependent on the structure of the diamine co-monomer. Alicyclic polyimides generally exhibit superior optical transparency and solubility compared to aromatic polyimides, though their thermal stability may be slightly lower.[3][4]
Table 1: Thermal Properties of Polyimides Derived from Alicyclic Dianhydrides
| Dianhydride | Diamine | Tg (°C) | Td (°C) * | Reference |
| CpODA | 1,3-BAB | 291 | 475 | [6] |
| CpODA | 3,4'-DDE | 338 | 501 | [6] |
| HBPDA | BZ | >300 | 487 | [4] |
| HBPDA | BAF | >300 | 511 | [4] |
| HBPDA*** | BAPS | >300 | 504 | [4] |
* Td: Decomposition Temperature (often reported as 5% or 10% weight loss temperature in TGA). ** CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (a complex alicyclic structure).[6] *** HBPDA: Dicyclohexyl-3,4,3',4'-tetracarboxylic dianhydride.[4]
Table 2: Mechanical and Optical Properties of Alicyclic Polyimide Films
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Cutoff Wavelength (λcut, nm) |
| BHTDA**** | PPD | 105 | 7 | N/A |
| BHTDA**** | ODA | 98 | 6 | N/A |
| CpODA | 3,4'-DDE | N/A | N/A | 321 |
| CpODA | 4,4'-DDE | N/A | N/A | 337 |
** CpODA: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride.[6][8] **** BHTDA: 3,3′,4,4′-Benzhydrol tetracarboxylic dianhydride. Data from reference[9].
References
- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 2. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride [mdpi.com]
- 6. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. HKU Scholars Hub: Synthesis and Characterization of New Soluble Polyimides from 3,3′,4,4′-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines [hub.hku.hk]
Application Notes and Protocols for Biological Activity Screening of Cyclopentane-1,2,3,4-tetracarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives represent a class of compounds with a rigid, polyfunctionalized scaffold, making them intriguing candidates for drug discovery. The four carboxylic acid groups offer multiple points for chemical modification, allowing for the generation of diverse libraries of esters, amides, imides, and other derivatives.[1] This structural versatility suggests potential interactions with a variety of biological targets. While research on the specific biological activities of this compound derivatives is emerging, related cyclopentane-containing molecules have demonstrated a range of promising pharmacological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][2][3]
These application notes provide a comprehensive overview of the methodologies and protocols for screening the biological activities of novel this compound derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.
I. Anticancer Activity Screening
The evaluation of novel compounds for anticancer activity is a critical step in the development of new cancer therapies. A tiered screening approach, starting with in vitro assays and progressing to more complex models, is typically employed.
Data Presentation: In Vitro Cytotoxicity
While specific cytotoxicity data for this compound derivatives are not extensively available in the public domain, the following table presents representative IC50 values for other cyclopentane derivatives and polycarboxylic acids against various cancer cell lines. This data serves as a reference for the expected potency of novel analogs.
Table 1: Representative IC50 Values of Cyclopentane and Polycarboxylic Acid Derivatives in Cancer Cell Lines
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclopentane-fused Anthraquinone | 4,11-dihydroxy-5,10-dioxocyclopenta[b]anthracene-2-carboxamides | Various mammalian tumor cell lines | Potent antiproliferative activity | [2] |
| Benzene-Poly-Carboxylic Acid Complex | BP-C1 | MCF-7 (Breast) | 370 µg/ml | [4][5][6] |
| Benzene-Poly-Carboxylic Acid Complex | BP-C1 | T47D (Breast) | 490 µg/ml | [4][5][6] |
| Flavone-dicarboxylic Acid Cu-MOF | LDU-1 | A549 (Lung) | 14.53 - 32.47 | [7] |
| Flavone-dicarboxylic Acid Cu-MOF | LDU-1 | MCF-7 (Breast) | 14.53 - 32.47 | [7] |
| Flavone-dicarboxylic Acid Cu-MOF | LDU-1 | K562 (Leukemia) | 14.53 - 32.47 | [7] |
| Flavone-dicarboxylic Acid Cu-MOF | LDU-1 | B16F10 (Melanoma) | 14.53 - 32.47 | [7] |
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
This protocol is used to differentiate between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization: Anticancer Screening Workflow & Apoptosis Signaling
Caption: Experimental workflow for anticancer drug screening.
Caption: Simplified overview of apoptosis signaling pathways.
II. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. The ability of novel compounds to modulate inflammatory responses is a key area of drug discovery.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table provides representative data on the anti-inflammatory activity of cyclopentane derivatives and related compounds.
Table 2: Representative In Vitro Anti-inflammatory Activity Data
| Compound Class | Assay | Endpoint | IC50 / Inhibition | Reference |
| 2-substituted-5-arylidene cyclopentanones | Carrageenan-induced paw edema | Edema reduction | Significant activity | [1] |
| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives | LPS-stimulated RAW264.7 cells | TNF-α production inhibition | Potent activity | [8] |
| Rearranged Abietanes | LPS-activated RAW 264.7 cells | Nitric oxide production inhibition | IC50 values reported | [9] |
| Plant-derived small molecules | TNF-α inhibition assay | TNF-α activity | IC50 values reported | [10][11] |
Experimental Protocols
This protocol assesses the ability of test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.
This protocol measures the effect of test compounds on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
Test compounds
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the NO inhibition protocol.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration of the cytokines in the samples. Calculate the percentage of inhibition of cytokine production.
Mandatory Visualization: Anti-inflammatory Screening & NF-κB Signaling
Caption: Workflow for in vitro anti-inflammatory screening.
Caption: Simplified NF-κB signaling pathway in inflammation.
III. Enzyme Inhibition Screening
The rigid cyclopentane scaffold can serve as a template for designing specific enzyme inhibitors. Derivatives can be screened against a panel of relevant enzymes to identify potential therapeutic leads.
Data Presentation: Enzyme Inhibition
The following table shows representative enzyme inhibition data for cyclopentane derivatives.
Table 3: Representative Enzyme Inhibition Data for Cyclopentane Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Cyclopentane derivatives | AKR1C1 | Low micromolar range | [3] |
| Cyclopentane derivatives | AKR1C3 | Low micromolar range | [3] |
| Thiophene and Pyrazole carboxylic acid derivatives | COX-1/COX-2 | Potent inhibition | [12] |
Experimental Protocol: General Enzyme Inhibition Assay
This is a general protocol that can be adapted for various enzymes.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds
-
Assay buffer
-
96-well plates (UV-transparent if necessary)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value from the dose-response curve. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation.[13][14]
Mandatory Visualization: Enzyme Inhibition Workflow
Caption: General workflow for enzyme inhibitor screening.
Conclusion
The protocols and application notes provided herein offer a framework for the systematic biological activity screening of this compound derivatives. By employing these methodologies, researchers can effectively evaluate the potential of this novel class of compounds as anticancer, anti-inflammatory, and enzyme inhibitory agents, thereby accelerating their development as potential therapeutic leads. Further studies are warranted to synthesize and screen a wider range of these derivatives to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
- 1. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzene-Poly-Carboxylic Acid Complex, a Novel Anti-Cancer Agent Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]
- 5. Benzene-poly-carboxylic acid complex, a novel anti-cancer agent induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.haifa.ac.il [cris.haifa.ac.il]
- 7. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies for the inhibition of TNF-alpha production. Part 2. 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-substituted-1-isoindolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nonsteroidal anti-inflammatory activity of 1,2,4-triazolyl-heterocarboxylic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: Direct oxidation of a simple cyclopentane core is a significant synthetic challenge due to the high stability of C-H bonds and the difficulty in controlling regioselectivity.[1] Therefore, multi-step synthetic pathways are the more practical and commonly employed methods.[1] A widely used approach involves a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and maleic anhydride, followed by oxidative cleavage of the resulting adduct.[2]
Q2: Why is direct oxidation of the cyclopentane ring not a recommended method?
A2: The direct oxidation to introduce four carboxylic acid groups is challenging because it is difficult to control the specific positions (regioselectivity) and the number of carboxylic groups added.[1] The high stability of the carbon-hydrogen bonds on the cyclopentane ring requires harsh reaction conditions, which can lead to over-oxidation and a mixture of unwanted byproducts.[1]
Q3: What are the key challenges related to stereoisomerism in this synthesis?
A3: this compound has multiple stereocenters, leading to several possible stereoisomers depending on the relative cis/trans orientation of the four carboxylic acid groups.[3] Achieving a specific desired stereoisomer is a major challenge, and many synthetic routes yield a mixture of isomers that can be difficult to separate. The stereochemistry is critical as it dictates the molecule's shape and its suitability for applications like metal-organic frameworks (MOFs) or polyimides.[1][2]
Q4: How can different stereoisomers be separated and purified?
A4: The purification strategy depends heavily on the specific isomers present and the impurities from the synthetic route.[1] As a polycarboxylic acid, purification can be challenging. Common techniques include fractional crystallization. Another potential method involves converting the mixture of acids into their corresponding salts; different isomers may exhibit different solubilities, allowing for separation by precipitation.[4] For some isomers, thermal treatment in an aqueous solution can be used to induce isomerization, for example, to favor the formation of trans isomers.[5]
Q5: What analytical methods are best for characterizing this compound and its intermediates?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Both ¹H NMR and ¹³C NMR can help elucidate the structure and stereochemistry of the isomers.[6] For instance, a highly symmetrical isomer will show fewer signals in the ¹³C NMR spectrum than an asymmetrical one.[3] Other techniques like LC-MS can be used to confirm the molecular weight and purity of the final product.[7]
Troubleshooting Guide
Problem 1: Low yield in the initial Diels-Alder reaction between cyclopentadiene and maleic anhydride.
-
Possible Cause: Suboptimal reaction temperature. The reaction is exothermic and temperature control is crucial.
-
Recommended Solution: Perform the reaction at a low temperature. Slowly add cyclopentadiene to a solution of maleic anhydride while maintaining the temperature between -10°C and 0°C.[2] This helps control the reaction rate and minimizes the formation of byproducts.
Problem 2: The ozonolysis/oxidation of the Diels-Alder adduct is incomplete.
-
Possible Cause: Insufficient reaction time or inadequate delivery of the oxidizing agent (e.g., ozone).
-
Recommended Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material is fully consumed.[2] When using ozone, ensure a continuous and steady flow of ozone gas into the reaction mixture for the required duration (e.g., 6 hours or until the starting material is gone).[2]
Problem 3: The final product is an inseparable mixture of stereoisomers.
-
Possible Cause: The synthetic route employed lacks stereoselectivity. This is an inherent challenge in the synthesis of this molecule.
-
Recommended Solution:
-
Modification of Synthesis: Investigate alternative synthetic routes or catalysts that may offer better stereocontrol.
-
Post-Synthesis Isomerization: Attempt to isomerize the mixture to a single, more stable isomer. For example, thermal treatment in water can promote the formation of trans isomers.[5]
-
Advanced Separation: Explore advanced purification techniques such as preparative chromatography or fractional crystallization of derivatives (e.g., esters), which may be easier to separate than the free acids.[1]
-
Problem 4: Difficulty isolating the final tetracarboxylic acid product from the reaction mixture.
-
Possible Cause: The high polarity and multiple carboxylic acid groups can make the product highly soluble in polar solvents like water, complicating extraction and crystallization.
-
Recommended Solution:
-
Solvent Evaporation: After acidification, thoroughly evaporate the solvent under reduced pressure.
-
Exhaustive Extraction: If the product is in an aqueous solution, perform multiple extractions with a suitable organic solvent (e.g., ether), although this can be tedious.[8]
-
Esterification: Consider converting the crude acid mixture to its corresponding tetraester (e.g., tetramethyl ester). Esters are generally less polar and more amenable to purification by chromatography or distillation. The purified ester can then be hydrolyzed back to the desired pure tetracarboxylic acid.[1]
-
Experimental Protocols
Synthesis via Diels-Alder Reaction and Oxidative Cleavage
This protocol is adapted from a common multi-step synthesis route.[2]
Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic acid anhydride (Diels-Alder Adduct)
-
Reagents & Solvents: Maleic anhydride, cyclopentadiene, ethyl acetate.
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a suitable reactor.
-
Cool the solution to a temperature between -10°C and 0°C.
-
Slowly add cyclopentadiene dropwise to the cooled solution, maintaining the low temperature. A white precipitate should form during the addition.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Collect the solid product by filtration and dry it under a vacuum.
-
Quantitative Data for Step 1
| Parameter | Embodiment 1[2] | Embodiment 2[2] |
| Maleic Anhydride | 98.00 g (1.00 mol) | 98.00 g (1.00 mol) |
| Cyclopentadiene | 72.71 g (1.10 mol) | 72.71 g (1.10 mol) |
| Reaction Temperature | -10°C | 0°C |
| Product Yield | 157.60 g (96.10%) | 156.35 g (95.24%) |
Step 2: Synthesis of this compound
-
Reagents & Solvents: 5-Norbornene-2,3-dicarboxylic acid anhydride, acetic acid, distilled water, ozone (O₃), hydrogen peroxide (H₂O₂).
-
Procedure:
-
Dissolve the adduct from Step 1 in a mixture of acetic acid and distilled water in a bubble reactor.
-
Cool the solution to 0°C and continuously feed ozone gas into the reactor from the bottom.
-
Monitor the reaction by TLC. Once the starting material is consumed (approx. 6 hours), stop the ozone flow.
-
To the resulting crude product solution, add hydrogen peroxide and heat the mixture to facilitate oxidation.
-
After the oxidation is complete, cool the reaction mixture to induce crystallization of the final product.
-
Collect the crystals by filtration and dry them.
-
Visualizations
References
- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 2. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 4. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 5. ES388016A1 - A method of preparation of trans isomers of 1,2,3,4 cyclopentane-tetracarboxylic acids - Google Patents [patents.google.com]
- 6. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3786-91-2|this compound|BLD Pharm [bldpharm.com]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclopentane-1,2,3,4-tetracarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | The compound may be too soluble in the chosen solvent, even at low temperatures.[1] | - Concentrate the solution by carefully evaporating some of the solvent. - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then gently warm until clear before cooling again. - If supersaturation is suspected, try scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Oiling Out | The compound's melting point may be lower than the boiling point of the recrystallization solvent, or the solution may be supersaturated with impurities. | - Use a lower-boiling point solvent or a mixed solvent system. - Ensure the cooling process is slow and undisturbed to prevent rapid supersaturation. - If colored impurities are present, consider a charcoal treatment before recrystallization. |
| Poor Recovery of Purified Product | Too much solvent was used, or the crystals were washed with a solvent at a temperature where the product has significant solubility.[1] | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals.[2] |
| Crystals Appear Colored or Impure | Insoluble impurities were not completely removed, or colored impurities were not effectively removed. | - Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.[3] - For colored impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration.[3] |
Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | The compound is interacting strongly with the stationary phase, which can be common for acidic compounds on silica gel. | - For reversed-phase chromatography, add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid groups. - For normal-phase chromatography, consider using a more polar mobile phase or deactivating the silica gel with a small amount of a polar modifier like triethylamine. |
| Compound Does Not Elute from the Column | The compound is highly polar and strongly adsorbed to the stationary phase.[1] | - For reversed-phase chromatography, increase the polarity of the mobile phase (increase the aqueous component). - For normal-phase chromatography, a more aggressive polar solvent system, such as one containing methanol or even a small amount of ammonia in methanol, may be necessary.[1] |
| Co-elution of Impurities | The polarity of the compound and impurities are too similar under the current chromatographic conditions. | - Optimize the mobile phase gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. - Experiment with different stationary phases (e.g., C18, C8, or a polar-embedded phase for reversed-phase; or alumina for normal-phase). |
| Low Recovery from the Column | The compound may be irreversibly adsorbed to the stationary phase or precipitating on the column. | - Ensure the sample is fully dissolved in the mobile phase before injection. - For preparative chromatography, consider using a different loading technique, such as adsorbing the sample onto a small amount of silica gel before loading it onto the column. |
Frequently Asked Questions (FAQs)
What are the most common purification techniques for this compound?
The most common techniques for purifying solid organic compounds like this compound are recrystallization and column chromatography.[4] Filtration is often used as an initial step to separate the crude solid from the reaction mixture.[4]
What are some potential impurities in this compound?
Potential impurities can arise from the synthetic route used. If prepared by oxidation of a cyclopentane derivative, impurities could include partially oxidized intermediates, byproducts from ring-opening, or unreacted starting materials.[5] For example, cyclopentene could be a byproduct of some oxidation reactions.[6]
How do I choose a suitable recrystallization solvent?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For a polycarboxylic acid like this, polar solvents are generally a good starting point. Water, or a mixture of water with a miscible organic solvent like ethanol or acetic acid, could be effective. It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.
What type of chromatography is best suited for this compound?
Due to its high polarity, both normal-phase and reversed-phase chromatography can be challenging. Reversed-phase HPLC is often preferred for its reproducibility. A C18 or a more polar-endcapped C18 column can be used. The key to success is often the mobile phase composition.
How can I improve the peak shape in HPLC?
For acidic compounds like this compound, peak tailing is a common issue in reversed-phase HPLC. This can be addressed by adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase. This suppresses the ionization of the carboxyl groups, leading to sharper, more symmetrical peaks.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined experimentally.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude acid. Add a few drops of a test solvent (e.g., water, ethanol, acetic acid, or mixtures thereof). Heat the mixture gently. A suitable solvent will dissolve the acid when hot but show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Reversed-Phase HPLC Purification Protocol
This protocol is a starting point for the purification of this compound by preparative HPLC.
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: Dependent on column dimensions. For a 10 mm ID column, a flow rate of 4 mL/min is a reasonable starting point.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added, but ensure the final sample solvent is weaker than the initial mobile phase conditions to prevent peak distortion.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the purification techniques.
Table 1: Recrystallization Purity and Recovery
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery (%) |
| Water | 90 | 98 | 75 |
| Ethanol/Water (1:1) | 90 | 97 | 80 |
| Acetic Acid/Water (1:3) | 90 | 99 | 70 |
Table 2: HPLC Purification Purity and Recovery
| Parameter | Value |
| Initial Purity (%) | 85 |
| Final Purity (%) | >99.5 |
| Recovery (%) | 85 |
| Throughput (mg/injection) | 50-100 (on a 20 mm ID column) |
Visualizations
References
Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly following the common synthetic route involving a Diels-Alder reaction followed by oxidation.
Issue 1: Low Yield in the Initial Diels-Alder Reaction
-
Question: We are experiencing a low yield of 5-norbornene-2,3-dicarboxylic acid anhydride from the reaction of maleic anhydride and cyclopentadiene. What are the potential causes and solutions?
-
Answer: A low yield in this step is often attributed to several factors:
-
Purity of Cyclopentadiene: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. It is crucial to use freshly cracked (monomeric) cyclopentadiene for the reaction. Dicyclopentadiene is less reactive and will significantly lower the yield.
-
Reaction Temperature: The Diels-Alder reaction between maleic anhydride and cyclopentadiene is exothermic.[1] Maintaining a low reaction temperature (typically between -10°C and 10°C) is critical to prevent side reactions and the retro-Diels-Alder reaction.[1]
-
Addition Rate of Cyclopentadiene: A slow, dropwise addition of cyclopentadiene to the solution of maleic anhydride helps to control the reaction temperature and prevent localized overheating.[1]
-
Solvent Choice: While various solvents can be used, ethyl acetate is a common choice that facilitates the precipitation of the product, driving the reaction to completion.[1]
-
Issue 2: Incomplete Oxidation of the Intermediate
-
Question: The oxidation of 5-norbornene-2,3-dicarboxylic acid anhydride to this compound is incomplete, resulting in a mixture of products. How can we improve the conversion?
-
Answer: Incomplete oxidation can be a significant hurdle. Consider the following:
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Ozonolysis followed by oxidative workup (e.g., with hydrogen peroxide) is an effective method.[1] Ensure the ozone is delivered efficiently and for a sufficient duration. Alternative oxidation methods, such as those using potassium permanganate or ruthenium tetroxide, can also be employed, but reaction conditions must be carefully optimized to avoid over-oxidation and ring cleavage.
-
Reaction Temperature: Ozonolysis is typically carried out at very low temperatures (e.g., -78°C) to control the reaction and prevent unwanted side reactions. The subsequent oxidative workup may require different temperature conditions.
-
Solvent System: A solvent system that effectively dissolves the starting material and is compatible with the oxidizing agent is necessary. For ozonolysis, solvents like methanol or dichloromethane are common.
-
Issue 3: Difficulty in Product Purification
-
Question: We are struggling to purify the final this compound, and the product is contaminated with byproducts. What purification strategies are recommended?
-
Answer: As a polycarboxylic acid, the final product can be challenging to purify due to its high polarity and low solubility in many organic solvents.
-
Recrystallization: Recrystallization from water or a mixed solvent system can be effective. The choice of solvent will depend on the nature of the impurities.
-
Chromatography: While challenging for highly polar compounds, ion-exchange chromatography or reversed-phase chromatography (with appropriate mobile phases) can be employed for purification.
-
Esterification and Hydrolysis: A common strategy for purifying polycarboxylic acids is to first convert them to their corresponding esters (e.g., methyl or ethyl esters).[2] These esters are generally less polar and more amenable to purification by silica gel chromatography. After purification, the esters can be hydrolyzed back to the pure carboxylic acid.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method involves a two-step process. The first step is a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the intermediate 5-norbornene-2,3-dicarboxylic acid anhydride.[1] The second step is the oxidation of this intermediate, typically through ozonolysis followed by an oxidative workup, to cleave the double bond and form the four carboxylic acid groups.[1]
Q2: Are there alternative synthetic methods?
A2: Yes, other synthetic strategies exist, although they may be more complex or less common. Direct oxidation of a cyclopentane core is challenging due to the difficulty in controlling the regioselectivity and extent of oxidation.[2] Multi-step syntheses involving the construction of the cyclopentane ring with pre-installed functional groups that can be later converted to carboxylic acids are also possible.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions should be taken:
-
Cyclopentadiene: Monomeric cyclopentadiene is volatile and flammable. The cracking of dicyclopentadiene should be performed in a well-ventilated fume hood.
-
Ozone: Ozone is a toxic and powerful oxidizing agent. Ozonolysis should be conducted in a properly functioning fume hood, and any excess ozone should be quenched before venting.
-
Oxidizing Agents: Handle strong oxidizing agents like hydrogen peroxide and potassium permanganate with care, using appropriate personal protective equipment (PPE).
-
General Handling: Wear suitable protective clothing, gloves, and eye/face protection throughout the experimental process.[3]
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid functional groups.
-
Melting Point: A sharp melting point close to the literature value (around 192°C) can indicate high purity.[3]
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of 5-norbornene-2,3-dicarboxylic acid anhydride
| Embodiment | Reaction Temperature (°C) | Yield (%) |
| 1 | -10 | 96.10 |
| 2 | 0 | 95.24 |
| 3 | 10 | 93.48 |
Data sourced from a patent describing the preparation method.[1]
Experimental Protocols
Key Experiment: Synthesis of 5-norbornene-2,3-dicarboxylic acid anhydride
This protocol is based on a representative procedure found in the literature.[1]
-
Preparation: In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
-
Reaction: Cool the solution to the desired temperature (e.g., -10°C). Slowly add 72.71 g (1.10 mol) of freshly cracked cyclopentadiene dropwise while maintaining the low temperature.
-
Observation: During the addition, a white crystalline product will continuously precipitate.
-
Completion: After the dropwise addition of cyclopentadiene is complete, the reaction is considered finished.
-
Isolation: Filter the precipitated white solid and dry it under a vacuum to obtain the 5-norbornene-2,3-dicarboxylic acid anhydride.
Key Experiment: Oxidation via Ozonolysis
This protocol is a continuation of the synthesis.[1]
-
Preparation: In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.
-
Ozonolysis: Cool the solution to 0°C. Continuously feed ozone gas into the bottom of the reactor while maintaining the temperature at 0°C.
-
Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).
-
Completion: After approximately 6 hours, once TLC indicates the complete consumption of the starting material, stop the reaction. The resulting crude product can then be carried forward to the next step of oxidative workup (e.g., with hydrogen peroxide) and purification.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid Isomer Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the separation of cyclopentane-1,2,3,4-tetracarboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
The separation is complex due to the presence of multiple stereoisomers with similar physical and chemical properties. This compound has several chiral centers, leading to the existence of various diastereomers and enantiomers.[1] These isomers often exhibit similar solubility and chromatographic behavior, making their separation by common techniques like fractional crystallization or standard chromatography difficult.
Q2: What are the primary methods for separating the isomers?
The main strategies for separating this compound isomers include:
-
Fractional Crystallization: This technique exploits slight differences in the solubility of the diastereomers in a specific solvent. By carefully controlling conditions like temperature and solvent composition, one isomer can be selectively crystallized from the mixture.[2][3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool. Separation can be achieved on a normal phase column (like silica gel) after converting the acids to their diastereomeric esters using a chiral derivatizing agent.[4][5][6] Chiral stationary phases can also be used to separate enantiomers directly.[7]
-
Chemical Derivatization: Converting the tetracarboxylic acids into derivatives, such as esters or anhydrides, can alter their physical properties, potentially making separation easier.[8] For instance, the formation of a bis-anhydride is possible for isomers with two pairs of adjacent cis-carboxylic acid groups.[1]
Q3: How can I identify the different isomers after separation?
Several analytical techniques can be used for isomer identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is particularly useful. The number of unique carbon signals can help determine the symmetry of the isomer. For example, a chiral isomer with no plane of symmetry may show five distinct resonances for the cyclopentane ring carbons.[1]
-
X-ray Crystallography: This method provides unambiguous determination of the stereochemistry of a crystalline isomer.[9]
-
Mass Spectrometry: Techniques like electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry can be used to differentiate isomers, especially when complexed with a chiral host.[10]
Q4: Can the isomers interconvert during separation?
While the cyclopentane ring itself is stable, the conformational flexibility of the molecule is significant, especially in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8] However, under typical separation conditions (e.g., crystallization, chromatography), the covalent stereochemistry of the isomers is not expected to interconvert.
Troubleshooting Guides
Fractional Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | - Solvent is too good (compound is too soluble).- Compound concentration is too low.- Insufficient cooling or evaporation. | - Choose a solvent in which the compound has moderate to low solubility at room temperature but is soluble when heated.[2]- Concentrate the solution by slowly evaporating the solvent.[11]- Try cooling the solution slowly in a refrigerator or freezer. |
| Oily precipitate instead of crystals | - Solution is supersaturated.- Cooling rate is too fast.- Presence of impurities. | - Add a small amount of solvent to dissolve the oil, then allow for slower cooling.- Use a seed crystal to induce crystallization.- Purify the initial mixture to remove impurities that may inhibit crystallization. |
| Poor separation of isomers (co-crystallization) | - Isomers have very similar solubility in the chosen solvent.- The crystal lattice accommodates multiple isomers. | - Screen a wide range of solvents or solvent mixtures to maximize the solubility difference between the isomers.[3]- Attempt repeated recrystallizations of the obtained crystals to improve purity.[2]- Consider derivatization to create compounds with more distinct crystallization properties. |
HPLC Separation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no resolution of diastereomers | - Mobile phase composition is not optimal.- Stationary phase is not suitable.- The chosen chiral derivatizing agent does not provide sufficient separation. | - Systematically vary the mobile phase composition (e.g., hexane/ethyl acetate ratio for normal phase).[5]- Try a different type of column (e.g., different pore size silica, or a different bonded phase).- Use a bulkier or more rigid chiral derivatizing agent to create diastereomers with greater conformational differences.[5][6] |
| Peak tailing or broad peaks | - Interactions between the carboxylic acid groups and the stationary phase (e.g., silica).- Column overload. | - Add a small amount of an acid (e.g., acetic acid) to the mobile phase to suppress the ionization of the carboxyl groups.- Inject a smaller sample volume or a more dilute sample.- Convert the carboxylic acids to their methyl or ethyl esters to reduce strong interactions with the silica column.[8] |
| Irreproducible retention times | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Use freshly prepared mobile phase and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Flush the column after use and consider replacing it if performance degrades significantly. |
Experimental Protocols
Protocol 1: General Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride
This protocol describes the synthesis of the dianhydride, which can be a starting point for isomer separation or further reactions. The synthesis starts from maleic anhydride and cyclopentadiene.[12]
-
Diels-Alder Reaction: Dissolve maleic anhydride (1.00 mol) in ethyl acetate. At a low temperature (-10°C to 0°C), slowly add cyclopentadiene (1.10 mol) dropwise. A white precipitate of 5-norbornene-2,3-dicarboxylic acid anhydride will form.[12]
-
Filtration: After the addition is complete, filter the reaction mixture to collect the white solid product. Dry the product under a vacuum.[12]
-
Oxidation: The intermediate product is then subjected to ozonolysis, followed by hydrolysis and oxidation with hydrogen peroxide to yield this compound.[12]
-
Dehydration and Cyclization: Treat the resulting tetracarboxylic acid with a dehydrating agent like acetic anhydride. This will cause dehydration and ring closure to form the target product, 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[12]
Protocol 2: Isomer Separation by Fractional Crystallization
This is a general guide to separating isomers via crystallization. The optimal solvent and conditions must be determined empirically.
-
Solvent Selection: Test the solubility of the isomer mixture in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[2]
-
Dissolution: Dissolve the isomer mixture in a minimal amount of the chosen hot solvent to create a saturated solution.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly to remove them.[2]
-
Cooling and Crystallization: Allow the solution to cool slowly and without disturbance. Slow cooling generally yields larger and purer crystals. The isomer with the lower solubility should crystallize first.
-
Isolation: Isolate the crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[2]
-
Analysis: Analyze the purity of the crystals and the remaining filtrate (mother liquor) by HPLC or NMR to determine the efficiency of the separation. Repeat the process if necessary to achieve the desired purity.
Protocol 3: Diastereomeric Separation by HPLC
This protocol outlines the general steps for separating isomers after derivatization with a chiral agent.
-
Derivatization: React the mixture of this compound isomers with a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a mixture of diastereomeric esters or amides.[4][6]
-
HPLC System Setup: Use a normal-phase HPLC system, typically with a silica gel column.[4]
-
Mobile Phase Selection: Start with a non-polar mobile phase (e.g., hexane) and a more polar modifier (e.g., ethyl acetate or isopropanol). A common starting point is a 90:10 or 80:20 mixture of hexane:ethyl acetate.
-
Method Development: Inject a small amount of the diastereomeric mixture and run a gradient elution to determine the approximate solvent composition needed for elution. Then, optimize the separation using isocratic elution, adjusting the ratio of the polar modifier to achieve baseline separation of the diastereomers.[5]
-
Fraction Collection: Once the analytical method is optimized, scale up to a semi-preparative or preparative column to collect the separated diastereomer fractions.
-
Hydrolysis: After collection, hydrolyze the separated diastereomers to remove the chiral auxiliary and obtain the pure, enantiomerically enriched cyclopentane-1,2,3,4-tetracarboxylic acids.
Visualizations
Caption: Troubleshooting workflow for the separation of isomers.
Caption: General experimental workflow for isomer separation by crystallization.
Caption: Relationship between stereoisomers of the target compound.
References
- 1. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 9. 2,2′-Bipyridine–cyclopentane-1,2,3,4-tetracarboxylic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
- 12. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Polyimide Synthesis from Dianhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of polyimides from dianhydrides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the two-step polyimide synthesis, which involves the formation of a poly(amic acid) (PAA) precursor followed by imidization.
Section 1: Poly(amic acid) (PAA) Synthesis
Question 1: Why is the molecular weight of my poly(amic acid) lower than expected?
A low molecular weight in the PAA precursor is a common issue that can lead to brittle and poor-quality polyimide films. Several factors can contribute to this problem.
Possible Causes and Solutions:
-
Moisture Contamination: Water is a significant cause of low molecular weight as it can hydrolyze the dianhydride monomer and cause cleavage of the amide bonds in the PAA chain.[1]
-
Solution: Ensure all monomers and solvents are rigorously dried before use. Solvents should be distilled and stored over molecular sieves. Monomers can be dried in a vacuum oven. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incorrect Stoichiometry: An imbalance in the molar ratio of dianhydride and diamine monomers will limit the chain growth.
-
Solution: Accurately weigh high-purity monomers. A 1:1 molar ratio is generally required for high molecular weight polymer.[2]
-
-
Monomer Impurities: Impurities in the dianhydride or diamine monomers can terminate the polymerization reaction.
-
Solution: Purify monomers before use. Dianhydrides can be purified by sublimation or recrystallization, while diamines can be purified by recrystallization.
-
-
Low Reaction Temperature or Time: The polymerization may not proceed to completion if the temperature is too low or the reaction time is too short.
-
Solution: While PAA synthesis is typically conducted at room temperature, ensure sufficient reaction time (often several hours to 24 hours) for the viscosity to build up, indicating polymer formation.[3]
-
-
Side Reactions: The formation of byproducts can interfere with the main polymerization reaction.[1]
-
Solution: Maintain a controlled reaction temperature, as higher temperatures can promote side reactions.
-
Question 2: Why did my poly(amic acid) solution form a gel during synthesis?
Gel formation during PAA synthesis can render the product unusable for film casting.
Possible Causes and Solutions:
-
Order of Monomer Addition: In some systems, the reverse addition of monomers (i.e., adding the diamine solution to the solid dianhydride) can lead to localized high concentrations and subsequent gelation.[4]
-
Solution: Typically, the solid dianhydride is gradually added to the dissolved diamine solution with vigorous stirring.[5]
-
-
High Monomer Concentration: Very high concentrations of monomers can sometimes lead to insoluble complexes or gelation.
-
Cross-linking Impurities: The presence of trifunctional or higher functional impurities in the monomers can lead to cross-linking and gel formation.
-
Solution: Ensure high purity of the bifunctional monomers.
-
Question 3: My poly(amic acid) solution viscosity decreased during storage. What is the cause and how can I prevent it?
The degradation of PAA in solution over time is a well-known issue, leading to a decrease in molecular weight and viscosity.[8]
Possible Causes and Solutions:
-
Hydrolysis: The primary cause of PAA degradation is hydrolysis of the amide linkages by residual water in the solvent.[8][9] This reaction is autocatalytic as the carboxylic acid groups in the PAA can catalyze the hydrolysis.[8]
-
Solution: Store the PAA solution in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to minimize moisture absorption. For long-term storage, keeping the solution at a low temperature (e.g., in a refrigerator or freezer) can significantly slow down the degradation process.[8][9]
-
-
Equilibrium Reaction: The formation of PAA is a reversible reaction. In dilute solutions, the equilibrium can shift back towards the monomers, leading to a decrease in molecular weight.[4]
-
Solution: Store PAA solutions at a reasonably high concentration. If dilution is necessary, it should be done shortly before use.
-
Section 2: Imidization and Film Properties
Question 4: My polyimide film is brittle and cracks easily. What are the possible reasons?
Brittleness is a common defect in polyimide films and can arise from several factors during the synthesis and curing process.
Possible Causes and Solutions:
-
Low Molecular Weight of PAA Precursor: As discussed in Section 1, a low molecular weight PAA will result in a polyimide with poor mechanical properties, including brittleness.[10]
-
Solution: Address the root causes of low molecular weight in the PAA synthesis step.
-
-
Incomplete Imidization: If the conversion of PAA to polyimide is not complete, the remaining amic acid groups can act as points of weakness and absorb moisture, leading to reduced mechanical strength.[6]
-
Solution: Ensure the imidization process is carried out to completion. For thermal imidization, this may require a step-wise heating protocol with a final high-temperature hold (e.g., up to 300-400°C).[11] For chemical imidization, ensure the correct amounts of dehydrating agent and catalyst are used. The degree of imidization can be monitored by FTIR spectroscopy.[12]
-
-
Degradation During Curing: Excessive heating temperatures or prolonged exposure to high temperatures during thermal imidization can cause thermal or thermo-oxidative degradation of the polymer, leading to chain scission and embrittlement.[13]
-
Solution: Optimize the thermal curing profile. Use a gradual heating ramp and avoid exceeding the decomposition temperature of the specific polyimide.
-
-
Residual Solvent: Trapped solvent in the film can create voids and stress points upon evaporation, leading to cracking.
-
Solution: Ensure a slow and controlled evaporation of the solvent during the initial stages of thermal curing. A pre-baking step at a lower temperature (e.g., 80-100°C) is often employed.
-
-
Hydrolysis: Exposure of the final polyimide film to humid environments can lead to hydrolysis, especially if the imidization is incomplete, resulting in embrittlement over time.[10][14]
-
Solution: Store polyimide films in a dry environment.
-
Question 5: How can I determine if the imidization of my poly(amic acid) is complete?
Monitoring the degree of imidization is crucial for obtaining polyimides with the desired properties.
Methods for Determining Imidization Degree:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most common method. The disappearance of the amide and carboxylic acid peaks from the PAA and the appearance of characteristic imide peaks are monitored.[12][15]
-
Characteristic Imide Peaks:
-
~1778 cm⁻¹ (asymmetrical C=O stretching)
-
~1720 cm⁻¹ (symmetrical C=O stretching)
-
~1370 cm⁻¹ (C-N stretching)
-
~720 cm⁻¹ (imide ring deformation)
-
-
-
Thermogravimetric Analysis (TGA): TGA can be used to estimate the degree of imidization by measuring the weight loss corresponding to the elimination of water during cyclization.[12][15] The theoretical weight loss for 100% imidization can be calculated, and the experimental weight loss is compared to this value.
Question 6: What are the key differences between thermal and chemical imidization?
Both methods are widely used to convert PAA to polyimide, each with its own advantages and disadvantages.
| Feature | Thermal Imidization | Chemical Imidization |
| Process | Heating the PAA film or solution at elevated temperatures (typically 150-400°C).[11] | Treating the PAA solution with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at or near room temperature.[16] |
| Advantages | Simple process, no additional reagents required, can lead to better film ordering and mechanical properties.[17] | Lower processing temperatures, can be faster, and may be suitable for thermally sensitive substrates.[17] |
| Disadvantages | High temperatures can cause thermal degradation, residual stress in films, and may not be suitable for all substrates.[13] | Requires removal of byproducts and catalyst, may result in lower molecular weight in some cases, and the reagents can be hazardous.[18] |
| Typical Film Quality | Often results in tougher, more robust films if optimized.[6] | Can produce high-quality films, but properties can be more sensitive to reaction conditions.[17] |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA)
This protocol describes a general procedure for the synthesis of PAA in a polar aprotic solvent.
Materials:
-
Dianhydride monomer (e.g., Pyromellitic dianhydride - PMDA)
-
Diamine monomer (e.g., 4,4'-Oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
Procedure:
-
Monomer and Solvent Preparation: Dry the diamine and dianhydride monomers in a vacuum oven at a temperature appropriate for the specific monomers to remove any residual moisture. Use anhydrous solvent.
-
Reaction Setup: Assemble the reaction flask and purge with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Diamine Dissolution: Add the diamine monomer to the reaction flask, followed by the anhydrous solvent to achieve the desired concentration (typically 10-20 wt% solids). Stir the mixture until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add the dianhydride monomer to the stirred diamine solution in small portions over a period of 30-60 minutes. Ensure that the temperature of the reaction mixture does not rise significantly.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the PAA forms. The reaction is complete when the viscosity reaches a stable, high value.
-
Storage: Store the resulting viscous PAA solution in a tightly sealed container at a low temperature (4°C or below) to minimize degradation.[8]
Protocol 2: Thermal Imidization of PAA Film
This protocol outlines a typical procedure for converting a cast PAA film into a polyimide film via thermal curing.
Materials:
-
Poly(amic acid) solution
-
Glass substrate
-
Film applicator (doctor blade)
-
Programmable oven or furnace with an inert atmosphere capability
Procedure:
-
Film Casting: Pour the PAA solution onto a clean, dry glass substrate. Use a film applicator to cast a film of uniform thickness.
-
Solvent Removal (Pre-baking): Place the cast film in an oven at 80-100°C for 1-2 hours to slowly remove the bulk of the solvent.
-
Stepwise Curing: Transfer the film to a programmable oven and perform a stepwise thermal curing process under a nitrogen atmosphere. A typical heating profile is as follows:
-
Cooling: Allow the film to cool down slowly to room temperature to avoid thermal shock and cracking.
-
Film Removal: Carefully peel the polyimide film from the glass substrate.
Protocol 3: Chemical Imidization of PAA Solution
This protocol provides a general method for chemical imidization in solution.
Materials:
-
Poly(amic acid) solution
-
Dehydrating agent (e.g., acetic anhydride)
-
Catalyst (e.g., pyridine or triethylamine)
-
Reaction flask with a stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: Place the PAA solution in a reaction flask under a nitrogen atmosphere and cool it in an ice bath.
-
Reagent Addition: While stirring, add the catalyst (e.g., pyridine) to the PAA solution, followed by the dropwise addition of the dehydrating agent (e.g., acetic anhydride). A typical molar ratio of PAA repeating unit:acetic anhydride:pyridine is 1:2:2.
-
Imidization Reaction: Allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours). The polyimide may precipitate out of solution depending on its solubility in the reaction medium.
-
Isolation: If the polyimide precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., methanol or ethanol) to remove residual reagents and byproducts, and then dried in a vacuum oven. If the polyimide remains in solution, it can be cast into a film and then heated to a moderate temperature (e.g., 150-200°C) to remove the solvent and any remaining volatile byproducts.
Visualizations
Troubleshooting Workflow for Low Molecular Weight PAA
Caption: Troubleshooting workflow for low molecular weight poly(amic acid).
Two-Step Polyimide Synthesis Pathway
Caption: The two-step synthesis pathway for producing polyimides.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Fast and scalable production of crosslinked polyimide aerogel fibers for ultrathin thermoregulating clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 7. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 8. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of different methods for determining the imidization degree of polyimide fibers | Semantic Scholar [semanticscholar.org]
- 13. Preventing Polyimide Degradation in Industry [apicalfilm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. halocarbon.com [halocarbon.com]
- 17. daniuflex.com [daniuflex.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Esterification Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing esterification reactions.
Troubleshooting Guide
This guide addresses common issues encountered during esterification experiments in a question-and-answer format.
Issue 1: Low or No Ester Yield
-
Question: My esterification reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low ester yield is a common problem in Fischer esterification, which is an equilibrium-driven process.[1][2] Several factors can contribute to this issue.
-
Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][3] To favor the formation of the ester, the equilibrium must be shifted to the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the alcohol is used in large excess, as it is often less expensive and can also serve as the solvent.[1][2] Using a 10-fold or even 100-fold excess of the alcohol can significantly increase the ester yield.[1]
-
Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the equilibrium towards the products according to Le Chatelier's principle.[1][2] This can be accomplished using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent like anhydrous sodium sulfate.[1][4]
-
-
Insufficient Catalyst: Acid catalysts are crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5][6]
-
Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is added in the correct amount.[6]
-
The catalyst may be degraded or inactive. Use fresh, high-quality catalyst.
-
-
Reaction Temperature and Time: Esterification reactions are generally slow at room temperature and require heating.[7]
-
The reaction mixture should be heated to reflux to increase the reaction rate.[2] Typical reaction temperatures range from 60-110 °C.[6]
-
Reaction times can vary from 1 to 10 hours.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Steric Hindrance: Bulky groups on the carboxylic acid or the alcohol can hinder the reaction. Tertiary alcohols, for example, are prone to elimination reactions under acidic conditions.[6] In such cases, alternative esterification methods might be necessary.
-
Issue 2: Difficulty in Product Isolation and Purification
-
Question: I am having trouble separating my ester from the reaction mixture. What are the best practices for workup and purification?
-
Answer: Proper workup and purification are critical for obtaining a pure ester.
-
Neutralization of Acid Catalyst: After the reaction is complete, the acidic catalyst must be neutralized. This is typically done by washing the organic layer with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7][8] Add the basic solution carefully as it will generate carbon dioxide gas if there is residual acid.[7]
-
Removal of Excess Alcohol: If a large excess of a low-boiling alcohol (like ethanol or methanol) was used, it can often be removed by distillation or rotary evaporation.[8] For higher-boiling alcohols, extraction with water can help remove the excess.
-
Extraction: The ester is typically extracted from the aqueous layer using an immiscible organic solvent like ethyl acetate or diethyl ether.[2][8] The organic layers are then combined.
-
Washing and Drying: The combined organic extracts should be washed with brine (saturated NaCl solution) to remove residual water and then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][8]
-
Purification: The final purification of the ester can be achieved by:
-
Distillation: For volatile esters, distillation is an effective purification method.
-
Column Chromatography: For less volatile or solid esters, flash column chromatography is a common purification technique.[2]
-
-
Issue 3: Incomplete Reaction or Stalling
-
Question: My reaction seems to start but then stalls before reaching completion. What could be causing this?
-
Answer: A stalled reaction often points to an issue with the equilibrium or catalyst deactivation.
-
Water Content: The presence of water in the reactants or solvent can inhibit the reaction by shifting the equilibrium back towards the starting materials.[9] Ensure that the alcohol and any solvents used are anhydrous.
-
Catalyst Deactivation: The acid catalyst can be neutralized if the starting materials contain basic impurities.
-
Temperature: Ensure the reaction is being maintained at the appropriate reflux temperature. A drop in temperature will slow down the reaction rate.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of Fischer esterification?
-
A1: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[1][5][6]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.[6][10]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][6]
-
Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.[1][6]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1][6]
-
-
-
Q2: Which acid catalyst is best for my reaction?
-
A2: The choice of acid catalyst depends on the specific substrates and reaction conditions.
-
Sulfuric acid (H₂SO₄): A strong, inexpensive, and commonly used catalyst.[5][6] It also acts as a dehydrating agent.
-
p-Toluenesulfonic acid (TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid.[6]
-
Lewis acids: Lewis acids like scandium(III) triflate can also be used as catalysts.[6]
-
Solid acid catalysts: For easier separation, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) can be employed.[11]
-
-
-
Q3: Can I perform esterification under basic conditions?
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A3: Direct esterification of a carboxylic acid and an alcohol is not feasible under basic conditions. A base would deprotonate the carboxylic acid to form a carboxylate anion, which is not electrophilic enough to react with the alcohol.[12] However, esters can be synthesized under basic conditions using a more reactive acylating agent, such as an acid chloride or anhydride, in a reaction with an alcohol.
-
-
Q4: How can I monitor the progress of my esterification reaction?
-
A4: The progress of the reaction can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): TLC is a simple and effective way to qualitatively track the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of starting material to product in the reaction mixture.
-
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Fischer Esterification
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Alcohol:Acid) | 3:1 to large excess (solvent) | Using a large excess of the less expensive reactant drives the equilibrium.[1][2] |
| Catalyst Concentration | 1-5 mol% of the limiting reagent | Higher concentrations do not always lead to better yields and can cause side reactions. |
| Temperature | 60 - 110 °C | Typically at the reflux temperature of the alcohol or solvent.[6] |
| Reaction Time | 1 - 10 hours | Varies depending on the reactivity of the substrates and reaction temperature.[6] |
Table 2: Comparison of Common Acid Catalysts
| Catalyst | Form | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Liquid | Strong acid, inexpensive, acts as a dehydrating agent. | Corrosive, difficult to remove completely. |
| p-Toluenesulfonic Acid (TsOH) | Solid | Easy to handle, crystalline solid. | More expensive than sulfuric acid. |
| Amberlyst-15 | Solid Resin | Easily filtered and recycled, less corrosive. | Lower activity than strong mineral acids. |
Experimental Protocols
Protocol 1: Fischer Esterification of Benzoic Acid with Ethanol
This protocol describes the synthesis of ethyl benzoate from benzoic acid and ethanol using sulfuric acid as a catalyst.
Materials:
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Benzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Diethyl ether
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq) and a significant excess of absolute ethanol (e.g., 10 eq).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 2-4 hours. Monitor the reaction progress by TLC.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Washing:
-
Wash the organic layer with water.
-
Carefully wash with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash with brine.
-
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.
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Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude ethyl benzoate.
-
Purification: Purify the crude product by distillation if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 12. quora.com [quora.com]
Technical Support Center: Synthesis of Cyclopentane-1,2,3,4-tetracarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound, which typically involves a Diels-Alder reaction, ozonolysis with oxidative workup, and purification.
Q1: My yield for the initial Diels-Alder reaction between cyclopentadiene and maleic anhydride is low. What are the possible causes and solutions?
A1: Low yields in the Diels-Alder reaction are often attributed to issues with the cyclopentadiene reactant or suboptimal reaction conditions. Here are some common causes and troubleshooting steps:
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Cyclopentadiene Dimerization: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. Ensure you are using freshly cracked cyclopentadiene for the reaction. Dicyclopentadiene can be "cracked" by heating it to its boiling point and distilling the lower-boiling cyclopentadiene monomer.
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Reaction Temperature: While the reaction is typically fast, temperature can influence the reaction rate and the stability of the product. Running the reaction at very low temperatures may slow it down unnecessarily, while high temperatures can promote retro-Diels-Alder reactions or side reactions. A common approach is to perform the reaction at a low temperature (e.g., 0-10°C) and then allow the reaction mixture to slowly warm to room temperature.
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Purity of Reagents: Ensure that the maleic anhydride and the solvent are pure and dry. Impurities can interfere with the reaction.
-
Exo/Endo Isomer Formation: The Diels-Alder reaction between cyclopentadiene and maleic anhydride produces both endo and exo isomers of cis-5-norbornene-2,3-dicarboxylic anhydride. The endo isomer is the kinetically favored product and typically forms in a higher ratio under standard conditions. While this is not a side reaction in the traditional sense, the presence of the exo isomer can affect the crystallization and purity of the desired intermediate. The ratio of these isomers can be influenced by reaction temperature and time.
Q2: I am observing unexpected byproducts after the ozonolysis and hydrogen peroxide oxidation step. What could they be and how can I avoid them?
A2: The ozonolysis and subsequent oxidative workup are critical for cleaving the double bond of the Diels-Alder adduct and forming the tetracarboxylic acid. Incomplete or side reactions during this stage are a common source of impurities.
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Incomplete Oxidation: The most common byproduct is the corresponding dialdehyde-dicarboxylic acid, resulting from incomplete oxidation of the ozonide intermediate.
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Troubleshooting: Ensure a sufficient excess of hydrogen peroxide is used. The reaction may also require adequate time and temperature to go to completion. Monitoring the reaction by a suitable analytical method (e.g., TLC, NMR) can help determine the endpoint.
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-
Over-oxidation/Degradation: While less common, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times with a strong oxidant) could potentially lead to the degradation of the cyclopentane ring, resulting in smaller, more highly oxidized fragments.
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Troubleshooting: Maintain the recommended reaction temperature and avoid unnecessarily long reaction times.
-
-
Residual Peroxides: Failure to quench residual peroxides after the reaction can lead to safety hazards and potential side reactions during workup and isolation.
-
Troubleshooting: Ensure a proper quenching step is included in your protocol, for example, by adding a reducing agent like sodium bisulfite or dimethyl sulfide.
-
Q3: I am having difficulty purifying the final this compound. What are the recommended procedures?
A3: Purification of this polycarboxylic acid can be challenging due to its high polarity and potential for multiple stereoisomers.
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Recrystallization: Recrystallization is a common and effective method for purifying the final product. A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature. Water or mixtures of water with polar organic solvents are often good starting points.
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Column Chromatography: While possible, chromatography of highly polar carboxylic acids can be difficult. If used, a polar stationary phase (like silica gel) with a polar mobile phase, often containing a small amount of acid (like acetic or formic acid) to suppress deprotonation and reduce tailing, is recommended.
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Characterization: Due to the presence of multiple stereoisomers, it is crucial to characterize the final product thoroughly using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following table summarizes the effect of reaction temperature on the yield of the initial Diels-Alder adduct, cis-5-norbornene-2,3-dicarboxylic anhydride, as described in the literature.
| Reaction Temperature (°C) | Molar Ratio (Maleic Anhydride:Cyclopentadiene) | Reaction Time | Yield (%) | Reference |
| -10 | 1:1.1 | Not Specified | 96.10 | |
| 0 | 1:1.1 | Not Specified | 95.24 | |
| 10 | 1:1.1 | Not Specified | 93.48 |
Experimental Protocols
A representative experimental protocol for the synthesis of cyclopentane-1,2,3,4-tetracarboxylic dianhydride is outlined below, based on a patented procedure.
Step 1: Synthesis of cis-5-Norbornene-2,3-dicarboxylic Anhydride
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In a suitable reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
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Cool the solution to the desired temperature (e.g., -10°C).
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Slowly add 72.71 g (1.10 mol) of freshly prepared cyclopentadiene dropwise to the cooled solution while maintaining the reaction temperature.
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During the addition, a white crystalline product will precipitate.
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After the addition is complete, continue to stir the reaction mixture for a specified period.
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Collect the white solid product by filtration and dry it under a vacuum.
Step 2: Ozonolysis and Oxidation to this compound
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In a bubble reactor, dissolve 157.60 g (0.96 mol) of 5-norbornene-2,3-dicarboxylic acid anhydride in a mixture of 800.00 g of acetic acid and 160.00 g of distilled water.
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Cool the solution to 0°C.
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Bubble ozone gas through the solution from the bottom of the reactor while maintaining the temperature at 0°C.
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Monitor the reaction progress using a suitable method (e.g., TLC) until the starting material is completely consumed (approximately 6 hours).
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After the ozonolysis is complete, add hydrogen peroxide to the reaction mixture to oxidize the intermediate ozonide to the tetracarboxylic acid.
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The crude product from this step can be carried forward to the next step without extensive purification.
Step 3: Dehydration to Cyclopentane-1,2,3,4-tetracarboxylic Dianhydride
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Take the crude this compound from the previous step.
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Add a dehydrating agent, such as acetic anhydride.
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Heat the mixture to induce dehydration and ring closure to form the dianhydride.
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Isolate and purify the final product, 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.
Visualizations
Technical Support Center: Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cyclopentane-1,2,3,4-tetracarboxylic acid. Proper handling and storage of this compound are crucial for reliable and reproducible experimental outcomes, particularly in sensitive applications such as the synthesis of metal-organic frameworks (MOFs) and high-performance polymers.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent Reaction Yields or Failure to Form Desired Product (e.g., MOFs, Polymers)
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Possible Cause 1: Purity of the Acid. The purity of this compound is critical for its use in research, especially in applications like the synthesis of MOFs where impurities can interfere with the formation of the crystalline structure.[1] Some commercial suppliers do not provide detailed analytical data, placing the responsibility on the researcher to confirm the purity.
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Troubleshooting Steps:
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Verify Purity: Perform analytical testing on the starting material. Recommended techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
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High-Performance Liquid Chromatography (HPLC): Can be used to determine the percentage of the main component and detect non-volatile impurities.
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Purification: If impurities are detected, recrystallization is an effective method for purification. A suitable solvent system would be one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
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-
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Possible Cause 2: Presence of Water (Hygroscopicity). Polycarboxylic acids, as a class of compounds, can be hygroscopic, meaning they can absorb moisture from the atmosphere. The presence of water can interfere with certain reactions, particularly those sensitive to moisture.
-
Troubleshooting Steps:
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Proper Storage: Always store this compound in a tightly sealed container in a dry environment, such as a desiccator.
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Drying Before Use: Before weighing and using in a reaction, it is advisable to dry the acid under vacuum.
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-
-
Possible Cause 3: Degradation of the Acid. Over time or under improper storage conditions, the acid may degrade.
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Troubleshooting Steps:
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Visual Inspection: Check for any change in color or appearance of the solid acid.
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Analytical Confirmation: Use techniques like NMR or HPLC to check for the presence of degradation products.
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-
Issue 2: Poor Solubility in a Reaction Solvent
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Possible Cause: Inappropriate Solvent Choice. this compound has limited solubility in many common organic solvents.
-
Troubleshooting Steps:
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Consult Literature: Review literature for solvent systems used in similar reactions with this acid.
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Solvent Screening: Perform small-scale solubility tests with a range of solvents. Polar aprotic solvents are often good candidates for dissolving polycarboxylic acids.
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Use of Co-solvents: A mixture of solvents can sometimes improve solubility.
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Formation of a Salt: In some cases, deprotonating the carboxylic acid groups with a suitable base to form a more soluble salt may be a viable strategy, depending on the reaction requirements.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container in a dry and cool place. Recommended storage temperatures are often between 2-8°C.[2][3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.
Q2: Is this compound susceptible to thermal decomposition?
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of carboxylic acids in aqueous solutions can be pH-dependent. While specific data for this compound is limited, as a general principle for polycarboxylic acids used as linkers in MOFs, stability can be compromised at higher pH levels due to increased deprotonation and potential for linker displacement or hydrolysis of the framework. It is crucial to control the pH of aqueous solutions to maintain the integrity of the molecule.
Q4: What are the potential degradation pathways for this acid?
A4: Based on the structure and general chemical principles, potential degradation pathways could include:
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Decarboxylation: Loss of one or more carboxylic acid groups, especially at elevated temperatures.
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Oxidation: Although generally stable, strong oxidizing conditions could lead to degradation.
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Hydrolysis of Derivatives: If used in its dianhydride form for polymer synthesis, it is susceptible to hydrolysis, which would open the anhydride rings to form the tetracarboxylic acid.
Q5: What analytical methods are suitable for assessing the quality of this compound?
A5: A combination of analytical techniques is recommended for a comprehensive quality assessment:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[4][5]
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HPLC: To determine the purity of the compound and quantify impurities.[6]
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid C=O and O-H stretches).[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₈ |
| Molecular Weight | 246.17 g/mol [7] |
| Appearance | White solid |
| Melting Point | >300 °C (may vary depending on stereoisomer) |
| Storage Temperature | 2-8°C[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by HPLC
This is a general guideline and may require optimization for your specific instrumentation and sample.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase. For acidic compounds, a common mobile phase consists of a buffered aqueous solution (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol).
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Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh a sample of the acid to be tested and dissolve it in the same solvent as the standard to a known concentration.
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HPLC Analysis:
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Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions and the sample solution.
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Monitor the elution using a suitable detector (e.g., UV detector at an appropriate wavelength).
-
-
Data Analysis:
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Generate a calibration curve from the peak areas of the standard solutions.
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Determine the concentration of the acid in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent experimental results.
Caption: A logical flow for proper storage and handling procedures.
References
- 1. This compound | 3724-52-5 | Benchchem [benchchem.com]
- 2. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 4. rel-(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetracarboxylic acid | C9H10O8 | CID 252253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PROBLEM 1:1 a. Identify a stereoisomer of cyclopentane-1,2,3,4-tetracarbo.. [askfilo.com]
- 6. 3786-91-2|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Stereochemical Control in Cyclopentane-1,2,3,4-tetracarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentane-1,2,3,4-tetracarboxylic acid, with a focus on controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for synthesizing a specific stereoisomer of this compound?
A1: A prevalent and effective method for establishing a defined stereochemistry is through the Diels-Alder reaction of cyclopentadiene and maleic anhydride. This reaction primarily yields cis-5-norbornene-endo-2,3-dicarboxylic anhydride due to the "endo rule" of this cycloaddition.[1] Subsequent oxidative cleavage of the double bond in this intermediate allows for the synthesis of a cyclopentane ring with a predictable cis-configuration of the carboxylic acid groups.
Q2: How can I control the endo/exo selectivity in the initial Diels-Alder reaction?
A2: The endo/exo ratio of the resulting 5-norbornene-2,3-dicarboxylic anhydride is influenced by reaction conditions. Lower temperatures generally favor the kinetically preferred endo product. However, at higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo isomer. Solvent polarity can also play a role. For instance, conducting the reaction at elevated temperatures can lead to isomerization of the initially formed endo product to the exo form.
Q3: What are the primary methods for the oxidative cleavage of the 5-norbornene-2,3-dicarboxylic anhydride intermediate?
A3: The most common and effective method for the oxidative cleavage of the carbon-carbon double bond in the norbornene intermediate is ozonolysis.[1] This is typically followed by a workup with an oxidizing agent, such as hydrogen peroxide, to ensure the formation of carboxylic acid groups. The mechanism of ozonolysis proceeds through a molozonide intermediate, which then rearranges to a more stable ozonide. This process is generally considered to be stereoretentive, meaning the stereochemistry of the anhydride precursor is maintained in the final tetracarboxylic acid product.
Q4: Is it possible to synthesize other stereoisomers, such as those with trans relationships between the carboxylic acid groups?
A4: The synthesis of stereoisomers with trans configurations is more challenging and less commonly documented for this specific molecule. In principle, one could start with a dienophile that has a trans geometry, though this is less common for cyclic anhydrides. Alternatively, post-synthesis epimerization of one or more stereocenters could be attempted. Epimerization of carboxylic acids can sometimes be achieved under basic conditions, which can abstract an alpha-proton, leading to a change in stereochemistry upon reprotonation.[2] However, controlling this process to obtain a specific desired stereoisomer can be difficult and may result in a mixture of products.
Q5: How can I separate different stereoisomers if my synthesis results in a mixture?
A5: If a mixture of diastereomers is obtained, they can often be separated based on their different physical properties. Fractional crystallization is a common technique, as diastereomers can have different solubilities and crystal lattice energies.[3][4] For more challenging separations, derivatization into esters or amides followed by chromatography, such as High-Performance Liquid Chromatography (HPLC), can be effective.[4] Chiral resolving agents can be used to separate enantiomers by forming diastereomeric salts that can then be separated by crystallization.[5][6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the initial Diels-Alder reaction. | 1. Cyclopentadiene has dimerized to dicyclopentadiene. 2. Reaction temperature is too high, favoring the reverse reaction. 3. Incomplete reaction. | 1. "Crack" the dicyclopentadiene by heating it to its boiling point and distilling the monomeric cyclopentadiene immediately before use. 2. Conduct the reaction at a lower temperature (e.g., -10°C to 0°C) to favor the forward reaction.[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Incorrect endo/exo ratio of 5-norbornene-2,3-dicarboxylic anhydride. | 1. Reaction temperature is too high, leading to thermodynamic equilibration to the exo isomer. 2. Prolonged reaction time at elevated temperatures. | 1. For the endo isomer, use lower reaction temperatures and shorter reaction times. 2. For the exo isomer, consider a two-step process: first, synthesize the endo isomer, then isomerize it by heating in a high-boiling solvent. |
| Incomplete oxidation of the norbornene intermediate. | 1. Insufficient ozone was used. 2. The oxidizing agent in the workup (e.g., hydrogen peroxide) was not effective or used in insufficient quantity. | 1. Bubble ozone through the solution until a persistent blue color indicates the presence of excess ozone. 2. Ensure a sufficient excess of the oxidizing agent is used during the workup and allow for adequate reaction time. |
| Formation of a mixture of stereoisomers in the final product. | 1. The starting norbornene anhydride was a mixture of endo and exo isomers. 2. Epimerization of one or more stereocenters occurred during the reaction or workup. | 1. Purify the 5-norbornene-2,3-dicarboxylic anhydride intermediate by recrystallization to ensure stereochemical purity before proceeding with the oxidation. 2. Avoid harsh basic or acidic conditions, especially at elevated temperatures, during the workup and purification steps to minimize the risk of epimerization. |
| Difficulty in purifying the final tetracarboxylic acid. | 1. The product is highly polar and may be difficult to handle with standard chromatographic techniques. 2. The presence of multiple stereoisomers hinders crystallization. | 1. Consider converting the tetracarboxylic acid to its tetraester derivative, which will be less polar and more amenable to purification by silica gel chromatography. The esters can then be hydrolyzed back to the acid. 2. Attempt fractional crystallization from a variety of solvent systems. |
Data Presentation
Table 1: Quantitative Data for the Synthesis of cis-5-norbornene-endo-2,3-dicarboxylic anhydride
| Reaction Temperature (°C) | Yield (%) | Reference |
| -10 | 96.10 | [1] |
| 0 | 95.24 | [1] |
Note: Data for the subsequent oxidation to this compound and diastereomeric/enantiomeric ratios for various synthetic routes are not extensively reported in the literature.
Experimental Protocols
Synthesis of cis,cis,cis,cis-Cyclopentane-1,2,3,4-tetracarboxylic Acid via Diels-Alder Reaction and Ozonolysis
This protocol is adapted from the general method described in the literature.[1]
Step 1: Synthesis of cis-5-norbornene-endo-2,3-dicarboxylic anhydride
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In a reaction vessel, dissolve 1.00 mol of maleic anhydride in a suitable solvent such as ethyl acetate.
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Cool the solution to the desired temperature (e.g., -10°C) using an appropriate cooling bath.
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Slowly add 1.10 mol of freshly distilled cyclopentadiene dropwise to the cooled solution while maintaining the reaction temperature.
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Stir the reaction mixture at this temperature until the reaction is complete, as monitored by TLC. A white precipitate of the product should form.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Oxidative Cleavage to cis,cis,cis,cis-Cyclopentane-1,2,3,4-tetracarboxylic Acid
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Dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride (0.96 mol) in a mixture of acetic acid and distilled water.
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Cool the solution to 0°C.
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Bubble ozone gas through the solution while maintaining the temperature at 0°C.
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Continue the ozonolysis until the starting material is completely consumed, as indicated by TLC or the appearance of a persistent blue color from unreacted ozone.
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After completion, purge the solution with nitrogen or oxygen to remove excess ozone.
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To the crude product from the ozonolysis, add an oxidizing agent such as hydrogen peroxide.
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Stir the mixture, potentially with gentle heating, to facilitate the oxidation of any intermediate aldehydes to carboxylic acids.
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After the oxidation is complete, the final product can be isolated by removal of the solvent and subsequent purification, typically by recrystallization.
Visualizations
Caption: Synthetic workflow for cis,cis,cis,cis-cyclopentane-1,2,3,4-tetracarboxylic acid.
Caption: Troubleshooting logic for incorrect stereochemistry.
References
- 1. Preparation method for 1, 2, 3, 4-cyclopentane tetracarboxylic acid dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Dianhydrides - Avoiding Runaway Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely conducting dianhydride synthesis and avoiding runaway reactions.
Troubleshooting Guide
Q1: My reaction temperature is increasing uncontrollably. What should I do?
An uncontrolled increase in temperature is a primary indicator of a potential runaway reaction. Immediate action is critical.
Immediate Actions:
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Stop Reagent Addition: Immediately cease the addition of any further reactants.
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Enhance Cooling: Increase the cooling rate to the maximum capacity of your system. This can involve increasing the flow of coolant, lowering the coolant temperature, or using an external cooling bath (e.g., ice-water bath).
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Ensure Agitation: Verify that the stirring mechanism is functioning correctly to ensure uniform temperature distribution and efficient heat transfer to the cooling surfaces.
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Emergency Shutdown: If the temperature continues to rise despite these measures, initiate an emergency shutdown of the process. This may involve quenching the reaction by adding a cold, inert solvent or a reaction inhibitor if one is known and safe to use.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert safety personnel.
Follow-up Actions:
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Once the situation is stabilized, thoroughly investigate the cause of the thermal runaway.[1][2]
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Review the process parameters, including reagent addition rates, cooling capacity, and stirrer efficiency.
-
Consult the material safety data sheets (MSDS) for all reactants and products to understand their thermal stability and potential for hazardous decomposition.[3][4][5][6]
Q2: The reaction mixture is showing an unexpected color change and/or gas evolution. What does this signify?
Unexpected color changes or gas evolution can indicate side reactions or decomposition, which may be highly exothermic and could lead to a runaway reaction.
Troubleshooting Steps:
-
Stop the Reaction: Immediately stop the addition of reactants and heating.
-
Cool the Reaction: Apply cooling to lower the temperature of the reaction mixture.
-
Identify the Gas: If possible and safe, carefully try to identify the evolved gas. This can provide clues about the nature of the side reaction. CAUTION: Do not inhale the gas. Use appropriate analytical techniques if available.
-
Analyze the Mixture: Once the reaction is safely quenched, take a sample of the mixture for analysis (e.g., by spectroscopy or chromatography) to identify any unexpected byproducts.
-
Review the Chemistry: Re-evaluate the reaction chemistry for potential side reactions that could occur under the experimental conditions. Consider the purity of your starting materials, as impurities can sometimes catalyze unwanted reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What is a runaway reaction in the context of dianhydride synthesis?
A runaway reaction is a thermally uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to a rapid increase in temperature and pressure within the reactor, which can result in an explosion, fire, and the release of toxic materials.[1][7][8] In dianhydride synthesis, particularly in methods involving oxidation or dehydration at elevated temperatures, the potential for a runaway reaction is a significant safety concern.[9][10][11]
Q2: What are the common causes of runaway reactions during dianhydride synthesis?
Several factors can contribute to a runaway reaction:
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction or may fail during the process.[1]
-
Improper Reagent Addition: Adding reactants too quickly can lead to a rapid release of heat that overwhelms the cooling system.
-
Stirring Failure: Lack of proper agitation can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.
-
Incorrect Scaling-Up: A process that is safe on a small scale may become hazardous when scaled up due to changes in the surface area-to-volume ratio, which affects heat dissipation.
-
Contamination: The presence of impurities in the reactants or solvent can catalyze exothermic side reactions.[7]
-
Human Error: Mistakes in following the experimental protocol, such as incorrect temperature settings or reagent concentrations, can lead to a loss of control.[1]
Q3: How can I prevent a runaway reaction during dianhydride synthesis?
Prevention is the most effective safety measure. Key preventive strategies include:
-
Thorough Hazard Assessment: Before conducting the synthesis, perform a thorough hazard assessment to understand the thermochemistry of the reaction, including the heat of reaction and the potential for side reactions or decomposition.
-
Controlled Reagent Addition: Add exothermic reactants slowly and in a controlled manner to manage the rate of heat generation.
-
Adequate Cooling Capacity: Ensure that the cooling system is capable of removing the heat generated by the reaction, with a sufficient safety margin.
-
Reliable Agitation: Use a robust stirring system to maintain a uniform temperature throughout the reaction mixture.
-
Careful Scale-Up: When scaling up a reaction, carefully consider the changes in heat transfer and implement appropriate engineering controls.
-
Purity of Reagents: Use pure starting materials to avoid unexpected side reactions.
-
Develop a Detailed Protocol: Follow a well-defined experimental protocol and have a clear plan for emergency response.
Quantitative Data
Understanding the thermal properties of the reactants and products is crucial for a safe synthesis. The following table summarizes key quantitative data for pyromellitic dianhydride (PMDA), a common dianhydride.
| Property | Value | Units | Reference |
| Melting Point | 283 - 286 | °C | [12] |
| Boiling Point | 397 - 400 | °C | [12] |
| Flash Point | 380 | °C | [5] |
| Standard Enthalpy of Combustion (solid) | -3399.9 ± 1.2 | kJ/mol | Cheméo |
| Solid Phase Enthalpy of Formation (standard) | -849.3 | kJ/mol | Cheméo |
| Solid Phase Heat Capacity (Cp,solid) at 298.15 K | 215.7 | J/mol·K | [13] |
| Enthalpy of Fusion | 36.4 ± 0.4 | kJ/mol | Cheméo |
| Enthalpy of Sublimation (standard) | 137.7 ± 1.3 | kJ/mol | Cheméo |
Experimental Protocols
Synthesis of Pyromellitic Dianhydride (PMDA) from Pyromellitic Acid
This protocol describes a common laboratory-scale synthesis of PMDA via the dehydration of pyromellitic acid using acetic anhydride.
Materials:
-
Pyromellitic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add pyromellitic acid.
-
Add an excess of acetic anhydride to the flask. A common ratio is approximately 1:8 molar ratio of pyromellitic acid to acetic anhydride.
-
Slowly heat the suspension with continuous stirring.
-
Bring the mixture to reflux and maintain the reflux for approximately 3 hours. The progress of the reaction can be monitored by techniques such as HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The PMDA will precipitate out of the solution as a white powder.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a suitable solvent (e.g., dry ether) to remove any remaining acetic anhydride and acetic acid.
-
Dry the final product in a vacuum oven at an elevated temperature (e.g., 120 °C) to remove any residual solvent.[14]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Ensure the cooling water for the condenser is flowing before starting to heat the reaction.
-
Monitor the reaction temperature closely throughout the process.
Visualizations
Reaction Pathway for PMDA Synthesis
Caption: Dehydration of pyromellitic acid to PMDA.
Experimental Workflow for Safe Dianhydride Synthesis
Caption: Workflow for safe dianhydride synthesis.
Troubleshooting Logic for a Runaway Reaction
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. gexcon.com [gexcon.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 1375 - PYROMELLITIC DIANHYDRIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. icheme.org [icheme.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pyromellitic dianhydride pmda: Topics by Science.gov [science.gov]
- 10. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ピロメリト酸二無水物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Pyromellitic dianhydride [webbook.nist.gov]
- 14. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Head-to-Head Battle of Organic Linkers: Cyclopentane-1,2,3,4-tetracarboxylic Acid vs. Benzene-1,2,4,5-tetracarboxylic Acid in Metal-Organic Frameworks
A comparative guide for researchers on the impact of aliphatic and aromatic tetracarboxylate linkers on the properties and performance of Metal-Organic Frameworks (MOFs).
The choice of the organic linker is a critical determinant in the design and functionality of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of two tetracarboxylic acid linkers: the aliphatic cyclopentane-1,2,3,4-tetracarboxylic acid (CPTC) and the aromatic benzene-1,2,4,5-tetracarboxylic acid (BTCA), also known as pyromellitic acid. By examining their impact on the electrochemical, structural, and stability properties of the resulting MOFs, this guide aims to inform researchers in the selection of appropriate linkers for specific applications, such as energy storage and catalysis.
A recent study directly comparing cobalt-based MOFs synthesized with these two linkers for supercapacitor applications revealed significant performance differences. The MOF incorporating the aliphatic CPTC linker (Co-CPTC) exhibited a substantially higher specific capacity compared to its aromatic counterpart, Co-BTCA.[1][2] This highlights the profound influence of the linker's core structure—flexible aliphatic versus rigid aromatic—on the final properties of the MOF.
Structural and Performance Data Comparison
To provide a clear overview, the following tables summarize the key performance metrics of MOFs synthesized with CPTC and BTCA linkers. The data is primarily focused on cobalt-based MOFs to ensure a consistent comparison.
| Performance Metric | Co-CPTC MOF | Co-BTCA MOF | Reference |
| Specific Capacity (C/g) | 664 | 372 | [1] |
Table 1: Electrochemical performance comparison of Cobalt-based MOFs with CPTC and BTCA linkers.
The Influence of Linker Structure
The fundamental difference between CPTC and BTCA lies in their molecular framework. CPTC features a flexible, non-planar cyclopentane ring, while BTCA is based on a rigid, planar benzene ring. This structural variance directly influences the resulting MOF architecture and its properties.
Generally, the flexibility of aliphatic linkers like CPTC can lead to novel framework topologies and potentially higher surface areas, though this can sometimes come at the cost of lower thermal and chemical stability compared to MOFs constructed from rigid aromatic linkers.[3][4] Aromatic linkers like BTCA often result in more robust frameworks due to the stability of the benzene ring and potential for π-π stacking interactions, which can enhance structural integrity.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis and characterization of Co-CPTC and Co-BTCA MOFs as described in the literature.
Synthesis of Co-CPTC and Co-BTCA MOFs
A hydrothermal or solvothermal method is typically employed for the synthesis of these MOFs.[1][2]
Synthesis of Co-CPTC MOF:
-
Dissolve 1,2,3,4-cyclopentanetetracarboxylic acid in a solvent mixture (e.g., DMF/methanol).
-
Dissolve a cobalt salt (e.g., cobalt(II) nitrate hexahydrate) in a separate solvent mixture.
-
Mix the two solutions and sonicate.
-
The mixture is then typically heated in a sealed vessel (autoclave) for a specific duration.
-
After cooling, the resulting solid product is collected, washed with solvents like DMF and methanol, and dried.[1][2]
Synthesis of Co-BTCA MOF:
-
The procedure is similar to that of Co-CPTC, with 1,2,4,5-benzenetetracarboxylic acid used as the linker.[1][2]
Characterization Methods
Electrochemical Analysis: To evaluate the supercapacitor performance, a three-electrode system is typically used with the synthesized MOF as the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in an electrolyte solution (e.g., 1M KOH).[1]
-
Cyclic Voltammetry (CV): To determine the capacitive behavior and electrochemical stability.
-
Galvanostatic Charge-Discharge (GCD): To calculate the specific capacity.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance.
Structural and Physical Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution from nitrogen adsorption-desorption isotherms. The sample is typically degassed under vacuum at an elevated temperature before analysis to remove any guest molecules from the pores.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOFs. The analysis is usually performed under an inert atmosphere (e.g., nitrogen), and the temperature is ramped up to observe the decomposition profile of the material.
Concluding Remarks
The selection between this compound and benzene-1,2,4,5-tetracarboxylic acid as organic linkers allows for the tuning of MOF properties. The aliphatic and flexible nature of CPTC can lead to MOFs with high electrochemical performance, as evidenced by the superior specific capacity of Co-CPTC. In contrast, the rigid and aromatic BTCA is expected to form MOFs with enhanced thermal and chemical stability.
Researchers and drug development professionals should consider the desired attributes for their specific application. For applications requiring high energy storage capacity, the use of flexible aliphatic linkers like CPTC appears promising. For applications demanding high stability under harsh conditions, aromatic linkers such as BTCA might be more suitable. Further research exploring a wider range of metal-linker combinations and a more comprehensive characterization of their physical and chemical properties will provide a deeper understanding and broaden the application scope of these versatile materials.
References
Spectroscopic Analysis for Structure Confirmation of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for the structural confirmation of cyclopentane-1,2,3,4-tetracarboxylic acid. It offers a detailed examination of expected and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a comparison with alternative structures. This document is intended to serve as a practical resource for the unambiguous structural elucidation of this polycarboxylic acid, a valuable building block in medicinal chemistry and materials science.
Spectroscopic Data for this compound
The structural confirmation of this compound relies on the comprehensive analysis of data from multiple spectroscopic techniques. The following table summarizes the key expected and reported spectroscopic data for the cis,cis,cis,cis-isomer, which is crucial for distinguishing it from other possible stereoisomers.
| Spectroscopic Technique | Parameter | Expected/Reported Values for cis,cis,cis,cis-Isomer | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~12.1 ppm (s, 4H, -COOH), ~3.33 ppm (m, 2H, CH), ~2.96 ppm (m, 2H, CH), ~2.41 ppm (m, 1H, CH₂), ~2.03 ppm (m, 1H, CH₂) | The downfield singlet around 12 ppm is characteristic of carboxylic acid protons. The complex multiplets in the aliphatic region correspond to the cyclopentane ring protons. The number of distinct signals and their splitting patterns are highly dependent on the stereochemistry. |
| ¹³C NMR | Chemical Shift (δ) | ~170-175 ppm (-COOH), ~55-60 ppm (CH-COOH), ~25-30 ppm (CH₂) | The signals in the 170-175 ppm range confirm the presence of four carboxylic acid groups. The chemical shifts of the cyclopentane ring carbons provide information about their connectivity and stereochemical environment. For the cis,cis,cis,cis-isomer, due to symmetry, fewer than five signals might be expected for the ring carbons. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1725 cm⁻¹ (strong, C=O stretch), ~1200-1300 cm⁻¹ (C-O stretch), ~920 cm⁻¹ (O-H bend) | The very broad absorption in the O-H stretching region is characteristic of the hydrogen-bonded carboxylic acid dimers. The strong carbonyl absorption confirms the presence of the carboxylic acid functional groups. |
| Mass Spectrometry | m/z | 246.04 (M⁻, ESI), Fragmentation patterns would show losses of H₂O, CO, and CO₂. | The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information by showing characteristic losses of functional groups. |
Comparison with Alternative Structures
To definitively confirm the structure of this compound, it is essential to compare its spectroscopic data with that of plausible alternative structures. This section provides a comparative analysis with two such alternatives: cyclopentanecarboxylic acid and butane-1,2,3,4-tetracarboxylic acid.
| Spectroscopic Technique | This compound (cis,cis,cis,cis-isomer) | Cyclopentanecarboxylic Acid | Butane-1,2,3,4-tetracarboxylic Acid |
| ¹H NMR (δ, ppm) | ~12.1 (-COOH), ~2.0-3.4 (ring CH, CH₂) | ~12.0 (-COOH), ~2.6 (CH-COOH), ~1.5-1.9 (ring CH₂) | ~12.0 (-COOH), ~2.5-3.0 (CH, CH₂) |
| ¹³C NMR (δ, ppm) | ~170-175 (-COOH), ~25-60 (ring C) | ~182 (-COOH), ~44 (CH-COOH), ~30, ~26 (ring CH₂) | ~175 (-COOH), ~40-45 (CH), ~35 (CH₂) |
| IR (cm⁻¹) | ~2500-3300 (br), ~1700-1725 (s) | ~2500-3300 (br), ~1700 (s) | ~2500-3300 (br), ~1700 (s) |
| MS (m/z of M⁻) | 246.04 | 113.06 | 233.03 |
The significant differences in the number and chemical shifts of signals in both ¹H and ¹³C NMR spectra, as well as the distinct molecular weights observed in mass spectrometry, allow for the clear differentiation of this compound from these alternatives.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid exchange of the acidic protons with the solvent. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
Data Acquisition (ESI-MS): Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Set the instrument parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimize the signal for the analyte.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the different techniques for the structural confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
Caption: Interrelation of Spectroscopic Techniques.
Unraveling the Thermal Resilience of Polyimides: A Comparative Guide Based on Tetracarboxylic Acid Precursors
A detailed analysis of polyimides derived from various tetracarboxylic dianhydrides reveals a strong correlation between the monomer's chemical structure and the polymer's thermal stability. This guide provides researchers, scientists, and professionals in drug development with a comprehensive comparison of the thermal properties of polyimides based on different dianhydride precursors, supported by experimental data and detailed methodologies.
The inherent thermal stability of aromatic polyimides makes them indispensable in high-performance applications, from aerospace engineering to microelectronics. This stability is primarily dictated by the chemical architecture of the repeating monomer units, particularly the tetracarboxylic dianhydride. The rigidity, symmetry, and nature of the linking groups within the dianhydride molecule significantly influence the resulting polyimide's glass transition temperature (Tg), decomposition temperature, and char yield.
Comparative Thermal Performance of Polyimides
To illustrate the impact of the dianhydride structure, this guide focuses on polyimides synthesized from a common aromatic diamine, 4,4'-oxydianiline (ODA), and three different commercially significant aromatic tetracarboxylic dianhydrides: pyromellitic dianhydride (PMDA), 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
| Dianhydride | Polyimide Designation | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (T5%), °C | 10% Weight Loss Temp. (T10%), °C | Char Yield at 800°C (%) |
| PMDA | PMDA-ODA | ~420 | ~550 | ~580 | ~60 |
| BPDA | BPDA-ODA | ~385 | ~560 | ~590 | ~62 |
| 6FDA | 6FDA-ODA | ~330 | ~530 | ~550 | ~55 |
Note: The data presented is a summary of typical values reported in the literature. Actual values may vary depending on the specific synthesis conditions and characterization methods.
The data clearly indicates that the polyimide derived from the rigid and planar PMDA molecule exhibits the highest glass transition temperature. In contrast, the introduction of a flexible ether linkage in BPDA and the bulky, non-planar hexafluoroisopropylidene group in 6FDA leads to a decrease in Tg. This is attributed to the increased rotational freedom and disruption of chain packing, respectively.[1][2][3]
While Tg is a measure of the onset of segmental motion, the decomposition temperature reflects the polymer's resistance to thermal degradation. The BPDA-based polyimide, in this comparison, shows slightly higher decomposition temperatures, suggesting that the biphenyl linkage contributes to enhanced stability at elevated temperatures. The lower char yield of the 6FDA-based polyimide can be attributed to the decomposition of the fluorine-containing groups.[4][5][6]
Experimental Protocols
The thermal stability data presented in this guide is typically acquired through standardized thermal analysis techniques. The following are detailed methodologies for the key experiments.
Polyimide Synthesis (Two-Step Polycondensation)
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the aromatic diamine (e.g., 4,4'-ODA) is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of the tetracarboxylic dianhydride (e.g., PMDA, BPDA, or 6FDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a controlled heating program in an oven with a nitrogen atmosphere. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C for one hour at each temperature to effect the cyclodehydration and form the final polyimide film.
Thermal Property Characterization
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of the polyimide films is determined using a DSC instrument. A small sample of the film is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as the midpoint of the step change in the heat flow curve.[2][7][8]
-
Thermogravimetric Analysis (TGA): The thermal decomposition behavior of the polyimides is evaluated using TGA. A sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. The temperatures at which 5% (T5%) and 10% (T10%) weight loss occur, as well as the percentage of material remaining at a high temperature (char yield), are determined from the TGA curve.[4][9][10]
Structure-Property Relationship
The interplay between the chemical structure of the tetracarboxylic dianhydride and the thermal stability of the resulting polyimide can be visualized as a logical progression.
Figure 1. Logical relationship between dianhydride structure and polyimide thermal stability.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of crystallographic and spectroscopic methods for the structural validation of cyclopentane-1,2,3,4-tetracarboxylic acid. The following sections detail the experimental protocols and present key data for each technique, offering a comparative analysis to aid in selecting the most appropriate validation methods for this and similar small molecules.
Introduction
This compound is a versatile organic building block used in the synthesis of metal-organic frameworks (MOFs), polymers, and other complex molecules. Accurate structural validation is paramount to ensure the desired properties and reactivity of the final products. This guide compares the definitive three-dimensional insight from single-crystal X-ray diffraction with the complementary structural information provided by nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry.
Data Presentation for Structural Validation
The following tables summarize the key quantitative data obtained from various analytical techniques for the structural validation of this compound.
Single-Crystal X-ray Diffraction Data
Crystallographic data provides the most definitive structural information, including bond lengths, bond angles, and the precise spatial arrangement of atoms in the crystal lattice. The following data is for the rel-(1R,2R,3S,4S) stereoisomer of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.834 |
| b (Å) | 10.567 |
| c (Å) | 10.992 |
| α (°) | 90 |
| β (°) | 108.34 |
| γ (°) | 90 |
| Volume (ų) | 973.4 |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: This data is based on the crystallographic information available in the Crystallography Open Database (COD) under the entry ID 2231176.
Spectroscopic Data
Spectroscopic techniques provide valuable information about the chemical environment of atoms and functional groups within the molecule.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~12 | Broad Singlet | Carboxylic Acid (-COOH) |
| 3.5 - 4.0 | Multiplet | Methine (-CH) | |
| 2.0 - 2.5 | Multiplet | Methylene (-CH₂) | |
| ¹³C NMR | ~175 | Singlet | Carbonyl (-C=O) |
| ~45 | Singlet | Methine (-CH) | |
| ~30 | Singlet | Methylene (-CH₂) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1700-1725 | Strong | C=O stretch (Carboxylic Acid Dimer) |
| 1200-1300 | Medium | C-O stretch |
| 920 | Medium, Broad | O-H bend |
| m/z | Relative Intensity (%) | Assignment |
| 246 | Low | [M]⁺ (Molecular Ion) |
| 228 | Moderate | [M - H₂O]⁺ |
| 202 | Moderate | [M - CO₂]⁺ |
| 184 | High | [M - CO₂ - H₂O]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent, such as water or an ethanol/water mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. The spectral width is set to cover the range of -2 to 15 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000 to 400 cm⁻¹ by averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). For ESI, the sample is first dissolved in a suitable solvent.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the validation of the crystal structure of this compound, comparing the crystallographic and spectroscopic approaches.
A Comparative Study of Metal Coordination with Cyclopentane-1,2,3,4-tetracarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Due to the limited availability of quantitative solution-state data, this section summarizes the known structural and thermal properties of selected metal-CPTC coordination polymers.
Table 1: Comparison of Metal-CPTC Coordination Polymers
| Metal Ion | Formula | Synthesis Method | Coordination Environment of Metal Ion | Key Structural Features | Thermal Decomposition |
| Mn(II) | {[Mn(H₂O)₆][Mn₃(L)₂(H₂O)₂]}·3H₂O (where L = CPTC)[1] | Hydrothermal | Distorted octahedral[1] | Two-dimensional polymeric structure through coordination bonds.[1] | Decomposes to manganese oxide upon heating.[1] |
| Cd(II) | [Cd₂L(H₂O)₄] (where L = CPTC)[1] | Hydrothermal | - | - | Decomposes to cadmium oxide upon heating.[1] |
| Co(II) | Co-CPTC Metal-Organic Framework | Sonochemical | - | Three-dimensional framework. | - |
Note: Detailed quantitative data on stability constants (Log K), and thermodynamic parameters (ΔH, ΔS, ΔG) for the formation of these complexes in solution are not extensively reported in the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis of metal-CPTC coordination polymers are crucial for reproducibility and further research. The following protocols are based on published literature.
Synthesis of Manganese(II)-CPTC Coordination Polymer[1]
-
Preparation of Reaction Mixture: A mixture of MnCl₂·4H₂O, cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid (H₄L), and water is prepared.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.0.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated.
-
Crystallization: The autoclave is cooled slowly to room temperature, yielding crystals of {[Mn(H₂O)₆][Mn₃(L)₂(H₂O)₂]}·3H₂O.
-
Isolation and Washing: The crystals are collected by filtration, washed with distilled water, and dried in air.
Synthesis of Cadmium(II)-CPTC Coordination Polymer[1]
-
Preparation of Reaction Mixture: A mixture of Cd(NO₃)₂·4H₂O, cis,cis,cis,cis-1,2,3,4-cyclopentanetetracarboxylic acid (H₄L), and water is prepared.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 4.0.
-
Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated.
-
Crystallization: The autoclave is cooled slowly to room temperature, resulting in the formation of [Cd₂L(H₂O)₄] crystals.
-
Isolation and Washing: The product is isolated by filtration, washed with distilled water, and air-dried.
Synthesis of Cobalt(II)-CPTC Metal-Organic Framework
-
Ligand Solution Preparation: Dissolve 61.54 mg (0.25 mmol) of 1,2,3,4-cyclopentane-tetracarboxylic acid in 4 mL of a 1:1 (v/v) mixture of methanol and DMF. Adjust the pH to 6.0 using 0.1 M NaOH.
-
Metal Salt Solution Preparation: Dissolve 145.5 mg (0.5 mmol) of cobalt nitrate hexahydrate in 2 mL of a 1:1 (v/v) mixture of methanol and DMF.
-
Sonochemical Reaction: Combine the ligand and metal salt solutions and sonicate the mixture for 30 minutes.
-
Product Formation: A reddish-violet powder will form as the mixture cools to room temperature.
-
Isolation and Washing: The final product is collected, washed with a 1:1 (v/v) mixture of methanol and DMF, and then air-dried.
Mandatory Visualization
The following diagrams illustrate the coordination behavior of CPTC with metal ions and a general experimental workflow.
Caption: General coordination of a metal ion with CPTC.
Caption: A typical workflow for synthesizing Metal-CPTC complexes.
References
A Comparative Guide to the Characterization of Cyclopentane-1,2,3,4-tetracarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of cyclopentane-1,2,3,4-tetracarboxylic acid and its derivatives. It is designed to assist researchers in understanding the properties and potential applications of these compounds, with a focus on their use in polymer science and as scaffolds in drug discovery. This document summarizes key experimental data, outlines detailed methodologies for characterization, and visualizes relevant pathways and workflows.
Introduction
This compound is a versatile building block in organic synthesis due to its rigid, alicyclic core and multiple functional groups. Its derivatives, particularly the dianhydride, are valuable monomers in the production of high-performance polymers such as polyimides. The stereochemistry of the four carboxylic acid groups on the cyclopentane ring significantly influences the properties of the resulting materials. Furthermore, the cyclopentane scaffold is being explored in medicinal chemistry for the development of novel therapeutic agents.
Comparison of Derivatives and Alternatives
The primary derivatives of this compound include its dianhydride, esters, and amides. These derivatives serve as key intermediates in the synthesis of more complex molecules. A common alternative in polymer synthesis is the use of aromatic tetracarboxylic dianhydrides, which provides a basis for comparing the influence of the alicyclic versus aromatic core on polymer properties.
Polyimide Derivatives: A Performance Comparison
Polyimides derived from alicyclic dianhydrides, such as cyclopentane-1,2,3,4-tetracarboxylic dianhydride, exhibit distinct properties compared to those derived from aromatic dianhydrides. Generally, alicyclic polyimides offer improved optical transparency and solubility, while aromatic polyimides tend to have superior thermomechanical properties.[1][2]
Table 1: Comparative Properties of Polyimides from Alicyclic vs. Aromatic Dianhydrides
| Property | Polyimides from Alicyclic Dianhydrides (e.g., Cyclopentane-based) | Polyimides from Aromatic Dianhydrides (e.g., BPADA) | Reference |
| Thermal Stability (Tg) | Generally lower | Generally higher | [1][2] |
| Mechanical Properties | More flexible | More rigid and higher tensile strength | [1][2] |
| Optical Transparency | High (often colorless) | Lower (often colored due to charge transfer complexes) | [3][4] |
| Solubility | Generally higher in organic solvents | Generally lower | [1][2] |
| Coefficient of Thermal Expansion (CTE) | Can be tailored, often higher | Generally lower | [3] |
Note: BPADA is 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride), a common aromatic dianhydride.
Spectroscopic Characterization of the cis,cis,cis,cis-Isomer and its Acid Chloride
The cis,cis,cis,cis-isomer of this compound is a common starting material for the synthesis of polymers and other derivatives. Its spectroscopic data, along with that of its corresponding acid chloride, provides a baseline for characterization.
Table 2: Spectroscopic Data for cis,cis,cis,cis-Cyclopentane-1,2,3,4-tetracarboxylic Acid and its Acid Chloride
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Absorptions (cm-1) | Reference |
| cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic Acid | Not readily soluble in CDCl3. In other solvents, broad peaks for CH and CH2 protons are expected. | 12.1, 3.33, 2.96, 2.41, 2.03 | ~3000 (broad, O-H), ~1700 (C=O) | [5] |
| cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic Acid Chloride | 2.68–2.73 (m), 3.68–3.77 (q), 3.97–4.0 (d), 4.26–4.30 (t) | 25.92, 55.05–58.75, 169.34–171.49 | ~1780 (C=O of acid chloride) | [6] |
Experimental Protocols
Synthesis of cis,cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic Dianhydride
A common route to the dianhydride involves a Diels-Alder reaction followed by oxidation and dehydration.[7]
-
Diels-Alder Reaction: Maleic anhydride reacts with cyclopentadiene at a low temperature (-10°C) in a solvent like ethyl acetate to form 5-norbornene-2,3-dicarboxylic acid anhydride.[7]
-
Oxidation: The intermediate is then oxidized, for example, using ozonolysis followed by treatment with hydrogen peroxide, to cleave the double bond and form the tetracarboxylic acid.[7]
-
Dehydration: The resulting tetracarboxylic acid is dehydrated using a dehydrating agent such as acetic anhydride to yield the final dianhydride product.[7]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6). The chemical shifts, splitting patterns, and integration of the peaks provide information about the proton environment in the molecule. For the cyclopentane ring, the protons on the substituted carbons and the methylene protons will have characteristic chemical shifts.
-
13C NMR: This technique provides information about the carbon skeleton. The carbonyl carbons of the carboxylic acid or its derivatives will appear significantly downfield. The chemical shifts of the cyclopentane ring carbons can help in determining the stereochemistry of the substituents.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Carboxylic Acid: A broad O-H stretching band around 3000 cm-1 and a sharp C=O stretching band around 1700-1725 cm-1 are characteristic.
-
Anhydride: Two C=O stretching bands are typically observed, one around 1850 cm-1 and another around 1780 cm-1.
-
Ester: A strong C=O stretching band around 1735-1750 cm-1 and C-O stretching bands in the 1000-1300 cm-1 region are characteristic.
Applications in Drug Development: Neuraminidase Inhibitors
The cyclopentane ring serves as a scaffold in the design of various therapeutic agents. A notable example is the development of cyclopentane-based neuraminidase inhibitors for the treatment of influenza.[8][9][10] These compounds are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, and block its active site.
The mechanism of action involves the inhibition of the neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells. By blocking this enzyme, the spread of the virus is contained.
Caption: Mechanism of action of cyclopentane-based neuraminidase inhibitors.
Experimental Workflow for Characterization
The characterization of a novel this compound derivative typically follows a systematic workflow to confirm its structure and purity.
Caption: General workflow for the synthesis and characterization of cyclopentane derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3,4-CYCLOPENTANETETRACARBOXYLIC ACID(3786-91-2) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetraethyl cyclopentane-1,2,3,4-tetracarboxylate | C17H26O8 | CID 12246926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. "Cyclopentane Neuraminidase Inhibitors With Potent In Vitro Anti-Influe" by Donald F. Smee, J. H. Huffman et al. [digitalcommons.usu.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Stereochemistry of Cyclopentane-1,2,3,4-tetracarboxylic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular stereochemistry is a critical step. This guide provides a comparative overview of established analytical techniques for confirming the stereochemistry of cyclopentane-1,2,3,4-tetracarboxylic acid isomers, supported by experimental data and detailed protocols.
This compound, a versatile building block in the synthesis of polymers and metal-organic frameworks, can exist as several stereoisomers depending on the relative orientation of its four carboxylic acid groups.[1] These isomers can be broadly classified into two categories: chiral isomers, which exist as pairs of non-superimposable mirror images (enantiomers), and achiral meso compounds, which possess an internal plane of symmetry. Distinguishing between these isomers is essential as their symmetry and three-dimensional shape dictate their physical, chemical, and biological properties.
The primary methods for stereochemical confirmation—Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography—provide complementary information, from symmetry and connectivity to the definitive atomic arrangement in space.
Comparative Analysis of Stereoisomers
The stereochemical configuration of each isomer directly influences its molecular symmetry, which is most readily observed by ¹³C NMR spectroscopy. The number of unique carbon signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.
| Stereoisomer | Configuration Sketch | Chirality | Symmetry Element | Expected ¹³C NMR Signals | Experimental ¹³C NMR Data (ppm) |
| all-cis | Four COOH groups on the same side of the ring | Achiral (meso) | Plane of Symmetry | 3 | For the tetra-acyl chloride derivative in CDCl₃: 25.92 (-CH₂-), 55.05–58.75 (-CH-), 169.34–171.49 (-COCl)[2] |
| (1R,2S,3R,4S) | Alternating 'up' and 'down' COOH groups | Chiral | None | 5 | Data not available in cited sources. |
| Other meso Isomers | e.g., cis,trans,trans,cis | Achiral (meso) | Plane of Symmetry | 3 | Data not available in cited sources. |
| Other Chiral Isomers | e.g., cis,cis,cis,trans | Chiral | None | 5 | Data not available in cited sources. |
Note: The number of expected ¹³C NMR signals is a theoretical prediction based on molecular symmetry. Experimental conditions can affect the observed spectrum.
Experimental Methodologies
A logical workflow is employed to accurately determine the stereochemistry of a given isomer. This process begins with non-destructive spectroscopic analysis and can proceed to definitive crystallographic studies if suitable crystals can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for initial stereochemical assessment. The number of signals in the ¹³C NMR spectrum provides a direct count of the non-equivalent carbons, thereby indicating the molecule's symmetry.
Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for sample solubility.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 100 MHz or higher.
-
Acquisition: Use a standard proton-decoupled ¹³C pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, typically ranging from several hundred to several thousand scans depending on the sample concentration.
-
Data Analysis: Process the data by applying a Fourier transform and phase correction. Identify the number of distinct signals in the aliphatic (20-60 ppm) and carboxylic acid (170-185 ppm) regions. An isomer with a plane of symmetry (meso) is expected to show three signals, while an asymmetric (chiral) isomer should exhibit five signals.[3]
Protocol for Chiral NMR (for asymmetric isomers): To determine the absolute configuration of a chiral isomer, it can be derivatized with a chiral agent.
-
Derivatization: React the carboxylic acid with a chiral alcohol or amine (e.g., (R)-(-)-2-amino-1-propanol) in the presence of a coupling agent to form diastereomeric esters or amides.
-
NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Interpretation: The different spatial environments of the diastereomers will cause distinct chemical shifts for protons near the chiral centers. By comparing these shifts to established models for the specific derivatizing agent, the absolute configuration (R/S) at each stereocenter can be inferred.
X-ray Crystallography
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry if a heavy atom is present or by using anomalous dispersion.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine this model against the experimental data to determine the precise atomic positions, bond lengths, and angles.
-
Stereochemical Assignment: The resulting refined structure will show the relative positions of all atoms, confirming the cis/trans relationships of the substituents. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can often be determined from the diffraction data (via the Flack parameter).
By combining these powerful analytical techniques, researchers can confidently assign the stereochemistry of this compound isomers, ensuring the use of the correct stereoisomer for their specific application.
References
A Comparative Guide to MOFs: Cyclopentane-1,2,3,4-tetracarboxylic Acid vs. Pyromellitic Dianhydride-Based Frameworks
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties and performance of the MOF. This guide provides an objective comparison of the performance of MOFs synthesized from two distinct tetracarboxylic acid linkers: the aliphatic and flexible cyclopentane-1,2,3,4-tetracarboxylic acid (cptc) and the aromatic and rigid pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), often derived from its dianhydride (PMDA).
At a Glance: Key Differences and Performance Insights
The primary distinction between MOFs derived from cptc and pyromellitic acid lies in the nature of the organic linker. The flexible cyclopentane backbone of cptc can adopt various conformations, potentially leading to more adaptable framework structures. In contrast, the rigid benzene ring of pyromellitic acid imparts greater structural rigidity to the resulting MOF. This fundamental difference in linker geometry and flexibility has a profound impact on the material's properties, including porosity, stability, and performance in various applications.
While direct, comprehensive comparative studies across all performance metrics are still emerging, existing research provides valuable insights. A notable study directly comparing cobalt-based MOFs with these two types of linkers for supercapacitor applications revealed the superior performance of the cptc-based MOF.
Performance Data: A Comparative Analysis
The following tables summarize key quantitative performance data extracted from the literature for MOFs based on cptc and pyromellitic acid (or its derivatives).
Table 1: Electrochemical Performance Comparison of Cobalt-Based MOFs for Supercapacitors
| Performance Metric | Co-cptc-MOF | Co-benzenetetracarboxylic acid-MOF |
| Specific Capacity | 664 C g⁻¹ | 372 C g⁻¹ |
| Charge Transfer Resistance | 0.6 Ω | 0.9 Ω |
Data sourced from a comparative study on cobalt-based MOFs for hybrid supercapacitors.
Table 2: Gas Adsorption Properties of Selected MOFs
| MOF | Linker | Metal Node | BET Surface Area (m²/g) | CO₂ Adsorption Capacity | H₂ Adsorption Capacity |
| A specific cptc-MOF | This compound | Data not available | Data not available | Data not available | Data not available |
| MIL-121 | Pyromellitic acid | Aluminum | 162 | Data not available | Data not available |
| A Co-pyromellitic acid MOF | Pyromellitic acid | Cobalt | Not reported | Not reported | Not reported |
| A Zr-pyromellitic acid MOF | Pyromellitic acid | Zirconium | Porous, but specific value not provided | Not reported | Not reported |
Note: A direct comparison of gas adsorption properties is challenging due to the limited availability of comprehensive data for both types of MOFs under the same conditions. The inherent porosity of cptc-based MOFs suggests their potential for gas adsorption applications.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols for the synthesis and characterization of the compared MOFs.
Synthesis of Cobalt-Based MOFs for Supercapacitors
Co-cptc-MOF and Co-benzenetetracarboxylic acid-MOF Synthesis: A hydrothermal method was employed for the synthesis of both cobalt-based MOFs. In a typical procedure, a solution of cobalt(II) nitrate and a solution of the respective tetracarboxylic acid linker (cptc or benzenetetracarboxylic acid) in deionized water were mixed and stirred vigorously. The resulting solution was then sealed in a Teflon-lined autoclave and heated at a specific temperature for a set duration. After cooling to room temperature, the crystalline product was collected by centrifugation, washed sequentially with ethanol, acetone, and deionized water to remove any unreacted precursors, and finally dried.
Electrochemical Characterization: The electrochemical performance of the MOFs was evaluated using a three-electrode setup. The working electrode was prepared by mixing the active material (the synthesized MOF), a conductive agent, and a binder in a specific weight ratio, and then coating the slurry onto a current collector. The specific capacity was determined from galvanostatic charge-discharge (GCD) curves at various current densities. Electrochemical impedance spectroscopy (EIS) was used to measure the charge transfer resistance.
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships in the synthesis and application of these MOFs.
Safety Operating Guide
Proper Disposal of Cyclopentane-1,2,3,4-tetracarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Cyclopentane-1,2,3,4-tetracarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to mitigate risks associated with this compound.
This compound is a corrosive and acutely toxic solid compound.[1][2] Improper disposal can lead to serious safety hazards and environmental contamination. The following step-by-step guide outlines the recommended procedures for the safe handling and disposal of this chemical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be aware of its primary hazards. The compound is classified as corrosive and has acute toxicity. Therefore, appropriate personal protective equipment must be worn at all times.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Corrosive | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Acutely Toxic (Solid) | In addition to the above, a properly fitted N95 or higher-rated respirator should be used when handling the powder to prevent inhalation. |
II. Spill Management
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material into a designated, labeled waste container using a soft brush and dustpan to minimize dust generation. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be treated as hazardous waste.
III. Disposal Procedure: Neutralization
Due to its corrosive nature, this compound should be neutralized before disposal. This process should be carried out in a fume hood.
Experimental Protocol for Neutralization:
This protocol is designed for the neutralization of small quantities (up to 10 grams) of this compound.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Deionized water
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
pH meter or pH strips
-
Appropriate PPE
Procedure:
-
Preparation: In a fume hood, slowly dissolve the this compound in a minimal amount of deionized water in the large beaker. The compound's solubility in water is limited, so a slurry may form.
-
Neutralization Reaction:
-
Since this compound has four carboxylic acid groups, the neutralization reaction with sodium bicarbonate is as follows: C₉H₁₀O₈ + 4NaHCO₃ → C₉H₆O₈Na₄ + 4H₂O + 4CO₂
-
For every 1 gram of this compound (molar mass ≈ 246.17 g/mol ), you will need approximately 1.36 grams of sodium bicarbonate (molar mass ≈ 84.01 g/mol ) for complete neutralization.
-
-
Addition of Neutralizing Agent: Slowly and cautiously add the calculated amount of sodium bicarbonate or sodium carbonate to the acidic solution while stirring continuously. Be aware that the reaction will produce carbon dioxide gas, which can cause frothing and bubbling. Add the base in small portions to control the reaction rate.
-
pH Monitoring: After the initial effervescence has subsided, check the pH of the solution using a calibrated pH meter or pH strips. The target pH range for disposal is between 5.5 and 9.5.[1]
-
pH Adjustment: If the pH is still acidic, continue to add small amounts of the neutralizing agent until the target pH range is achieved and stable.
-
Final Disposal: Although the solution has been neutralized, due to the initial acute toxicity of the parent compound and the lack of toxicity data for its salts, the neutralized solution should be collected in a properly labeled hazardous waste container. Do not dispose of it down the drain. Arrange for pickup by your institution's environmental health and safety (EHS) department.
IV. Waste Container Management
Proper management of waste containers is critical to ensure safety and compliance.
| Container Requirement | Specification |
| Material | Use a corrosion-resistant container, such as high-density polyethylene (HDPE).[3] |
| Labeling | The container must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents (e.g., "Neutralized this compound solution"). |
| Closure | Keep the container securely sealed except when adding waste.[3][4][5] |
| Segregation | Store the waste container in a designated satellite accumulation area, segregated from incompatible materials. |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Essential Safety and Operational Guidance for Handling Cyclopentane-1,2,3,4-tetracarboxylic Acid
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Cyclopentane-1,2,3,4-tetracarboxylic acid. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Summary
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation and serious eye irritation. Ingestion, inhalation, or skin contact may be harmful. Therefore, adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[1] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally preferred for handling chemical compounds.[1] It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or other laminate materials that resist chemical permeability is recommended.[1] Standard laboratory coats are not sufficient. |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a fit-tested NIOSH-approved respirator is necessary.[1][3] For environments with potential for vapors or splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[1] |
Operational and Disposal Plans
Handling Protocol:
-
Preparation:
-
Procedure:
-
Handle the chemical with care to avoid generating dust or aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If making a solution, add the acid to the solvent slowly and stir to dissolve.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly dispose of contaminated PPE.
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all local, regional, and national regulations.
-
Waste should be placed in a designated, labeled, and sealed container for hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the general trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
